Paederosidic acid
Description
Properties
IUPAC Name |
(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKKPLVSHVNDV-FCVLBCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Paederosidic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, an iridoid glycoside naturally occurring in plants of the Paederia genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its chemical properties, established biological effects, and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
This compound is a sulfur-containing iridoid glycoside that has been isolated from several plant species, most notably Paederia scandens and Paederia foetida.[1] Traditionally, these plants have been used in folk medicine for the treatment of various ailments, including inflammation and pain.[2] Modern scientific investigation has begun to validate these traditional uses and has uncovered a broader spectrum of pharmacological activities, including anti-tumor, anticonvulsant, sedative, and bone-protective effects.[3][4] This guide will delve into the technical details of these activities, presenting available quantitative data and outlining the experimental methodologies used in key studies.
Chemical and Physical Properties
This compound is a complex molecule with the chemical formula C18H24O12S.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C18H24O12S | PubChem[1] |
| Molecular Weight | 464.4 g/mol | PubChem[1] |
| IUPAC Name | (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | PubChem[1] |
| CAS Number | 18842-98-3 | TargetMol[3] |
| Appearance | Solid | Cayman Chemical[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[6] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest for therapeutic development. The following sections detail its primary effects and the current understanding of the underlying mechanisms.
Anti-tumor Activity
This compound has demonstrated significant anti-tumor activity, particularly against non-small cell lung cancer (NSCLC) cells.[5][7]
The anti-tumor effects of this compound are primarily attributed to the induction of mitochondria-mediated apoptosis.[3][7] This process involves the upregulation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, Bid, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3] Furthermore, this compound stimulates the release of cytochrome C from the mitochondria.[3] Studies have also indicated that the activation of the JNK signaling pathway plays a crucial functional role in this compound-induced apoptosis.[3]
Figure 1: Signaling pathway of this compound-induced apoptosis in cancer cells.
| Cell Line | Assay | Result | Concentration | Source |
| NCI-H1650 | Proliferation Inhibition (IC50) | 40.68 µg/ml | 40 µg/ml | Cayman Chemical[5] |
| HCC827 | Proliferation Inhibition (IC50) | 42.58 µg/ml | 40 µg/ml | Cayman Chemical[5] |
| A549 | Proliferation Inhibition (IC50) | 36.48 µg/ml | 40 µg/ml | Cayman Chemical[5] |
Anticonvulsant and Sedative Effects
This compound has been shown to possess significant anticonvulsant and sedative properties in animal models.[3][4]
The anticonvulsant and sedative effects of this compound are linked to its influence on neurotransmitter levels in the brain. It has been observed to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) while decreasing the concentration of the excitatory neurotransmitter glutamic acid.[3][4] This modulation is associated with the upregulation of glutamic acid decarboxylase 65 (GAD65), an enzyme responsible for GABA synthesis.[3][4]
Figure 2: Mechanism of this compound's anticonvulsant and sedative effects.
| Animal Model | Effect | Dosage (ip) | Source |
| Mice | Anticonvulsant & Sedative | 5, 10, 20, and 40 mg/kg | TargetMol,[3] PubMed[4] |
| Rats | Anticonvulsant & Sedative | Not specified in abstract | PubMed[4] |
Bone Protective Effects
Recent studies have highlighted the potential of this compound in protecting against bone loss, particularly in inflammatory contexts.
This compound has been shown to mitigate bone loss induced by lipopolysaccharide (LPS) in rats.[8] Its protective mechanism involves the reduction of oxidative stress and inflammation. It enhances osteogenic activity by upregulating the expression of Superoxide Dismutase 2 (SOD2), a key antioxidant enzyme, and downregulating the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8] This dual action helps to restore impaired bone metabolism, improve bone strength, and increase bone mineral density.[8]
Figure 3: this compound's mechanism for protecting against bone loss.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available in their entirety. However, the following outlines the methodologies as described in the published abstracts.
Anti-tumor Activity Assessment
Figure 4: Experimental workflow for assessing anti-tumor activity.
-
Cell Culture: Human non-small cell lung cancer cell lines (e.g., A549, NCI-H1650, HCC827) are cultured under standard conditions.
-
Cell Proliferation Assay (MTT): Cells are treated with various concentrations of this compound. The viability of the cells is then determined using an MTT assay to calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Detection:
-
DAPI Staining: Treated cells are stained with DAPI (4',6-diamidino-2-phenylindole) and observed under a fluorescence microscope to assess changes in nuclear morphology characteristic of apoptosis.
-
Annexin V/PI Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blotting: The expression levels of key proteins involved in apoptosis (caspases, Bcl-2 family proteins) and signaling pathways (JNK, Akt) are determined by Western blotting using specific antibodies.
Anticonvulsant and Sedative Activity Assessment
Figure 5: Experimental workflow for assessing anticonvulsant and sedative activity.
-
Animal Models: Male mice and/or rats are used for these studies.
-
Anticonvulsant Activity Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures. The ability of this compound to prevent or delay the onset of seizures is evaluated.
-
Pentylenetetrazole (PTZ)-induced Seizure Test: PTZ is a GABA receptor antagonist that induces clonic seizures. The protective effect of this compound against these seizures is assessed.
-
-
Sedative Effect Evaluation:
-
Pentobarbital Sodium-induced Sleeping Time: The effect of this compound on the duration of sleep induced by pentobarbital sodium is measured.
-
Locomotor Activity Test: Changes in spontaneous motor activity are monitored to assess sedative effects.
-
-
Mechanism of Action Studies:
-
Neurotransmitter Analysis: The brains of the animals are analyzed to determine the concentrations of glutamic acid and GABA.
-
Western Blotting: The expression level of GAD65 in the brain is measured by Western blotting.
-
Bone Protective Effect Assessment
Figure 6: Experimental workflow for assessing bone protective effects.
-
In Vitro Studies:
-
Cell Culture: MC3T3-E1 (osteoblast precursor) and RAW264.7 (osteoclast precursor) cells are used.
-
Cell Viability: The effect of this compound on cell viability in the presence of LPS is assessed using a CCK-8 assay.
-
Osteogenic Potential: The differentiation of MC3T3-E1 cells into osteoblasts is evaluated using Alkaline Phosphatase (ALP) staining and Alizarin Red (AR) staining for mineralization.
-
Osteoclast Differentiation: The differentiation of RAW264.7 cells into osteoclasts is assessed by Tartrate-resistant acid phosphatase (TRAP) staining.
-
-
In Vivo Studies:
-
Animal Model: A rat model of lipopolysaccharide (LPS)-induced bone loss is utilized.
-
Bone Parameter Analysis: Changes in bone mineral density and bone strength are measured.
-
Biomarker Analysis: The expression of SOD2 and TNF-α is quantified.
-
Synthesis
Conclusion and Future Directions
This compound is a promising natural compound with a compelling profile of biological activities, including anti-tumor, anticonvulsant, and bone-protective effects. The mechanisms underlying these activities are beginning to be elucidated, revealing its interaction with key cellular pathways.
Future research should focus on several key areas:
-
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships in more detail.
-
In Vivo Efficacy in a Broader Range of Models: While initial in vivo data is promising, further studies in more advanced and varied animal models of cancer, epilepsy, and osteoporosis are required to validate its therapeutic potential.
-
Total Synthesis: The development of a viable synthetic route for this compound would be a significant advancement, enabling the production of larger quantities for research and development, and facilitating the synthesis of analogs with potentially improved properties.
-
Clinical Investigation: Should preclinical studies continue to yield positive results, the progression of this compound into clinical trials would be the ultimate step in determining its therapeutic value in humans.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of phosphatidic acid in lipid particles and endoplasmic reticulum of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Paederosidic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, an iridoid glycoside primarily isolated from Paederia scandens, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and notable biological effects of this compound, including its anticonvulsant, sedative, and anti-cancer properties. Detailed experimental protocols for key biological assays and the elucidation of its mechanism of action, particularly in inducing apoptosis in non-small cell lung cancer, are presented. This document aims to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.
Chemical Structure and Identification
This compound is a complex iridoid glycoside containing a sulfur atom. Its chemical structure has been elucidated through various spectroscopic methods.[1][2]
| Identifier | Value |
| IUPAC Name | (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
| SMILES String | CSC(=O)OCC1=C--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O)O)O |
| InChI Key | ICTKKPLVSHVNDV-FCVLBCLDSA-N |
| Molecular Formula | C18H24O12S |
| CAS Number | 18842-98-3 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 464.4 g/mol | PubChem |
| Appearance | Solid | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | DMSO: 55 mg/mL (118.42 mM) | TargetMol |
| DMF: 12 mg/mL | Cayman Chemical | |
| Ethanol: 16.8 mg/mL | GlpBio | |
| PBS (pH 7.2): 5 mg/mL | Cayman Chemical | |
| Storage | Powder: -20°C for 3 years | TargetMol |
| In solvent: -80°C for 1 year | TargetMol |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While specific raw spectral data is extensive and typically found in original research publications, a summary of the key analytical techniques used is presented.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR have been instrumental in determining the complex stereochemistry and connectivity of the molecule. SpectraBase reports the availability of a 13C NMR spectrum for this compound in CD3OD.[3]
-
Infrared (IR) Spectroscopy : IR spectroscopy has been used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds.
-
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.[4]
Biological Activities and Mechanisms of Action
This compound exhibits a range of significant biological activities, positioning it as a compound of interest for therapeutic development.
Anticonvulsant and Sedative Effects
This compound has demonstrated significant anticonvulsant and sedative properties in animal models.
-
Anticonvulsant Activity : It protects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock in mice.[5]
-
Sedative Effects : The compound increases the duration of pentobarbital-induced sleep and decreases the latency to sleep onset in mice.
-
Mechanism of Action : The sedative and anticonvulsant effects are believed to be mediated through the modulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the levels of the excitatory neurotransmitter glutamic acid. Furthermore, it upregulates the expression of GAD65, an enzyme involved in GABA synthesis.
Anti-cancer Activity
This compound has shown promising anti-tumor activity, particularly against non-small cell lung cancer (NSCLC) cells.
-
Inhibition of Cell Proliferation : It inhibits the proliferation of various NSCLC cell lines, including NCI-H1650, HCC827, and A549.
-
Induction of Apoptosis : The primary mechanism of its anti-cancer effect is the induction of mitochondria-mediated apoptosis.
-
Signaling Pathway : this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bid, and caspases-3, -8, and -9, and the downregulation of the anti-apoptotic protein Bcl-2. This results in the release of cytochrome c from the mitochondria, triggering the apoptotic cascade. The activation of the JNK signaling pathway and inhibition of the Akt pathway also play a crucial role in this process.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the dried, powdered plant material of Paederia scandens.
A general procedure involves the following steps:
-
Extraction : The powdered plant material is extracted with a solvent, typically 70% ethanol.[6]
-
Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[6]
-
Chromatographic Separation : The crude extract is subjected to column chromatography on silica gel.[1]
-
Elution : The column is eluted with a gradient of solvents to separate the different components.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification : Fractions rich in this compound may be further purified using techniques such as Sephadex LH-20 column chromatography to obtain the pure compound.[1]
Anticonvulsant Activity Assay (Pentylenetetrazole-induced Seizure Model)
This protocol is used to evaluate the anticonvulsant effects of this compound in mice.[5]
-
Animal Preparation : Male ICR mice are used for the experiment. They are housed under standard laboratory conditions.
-
Drug Administration : this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle only.
-
Seizure Induction : After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation : The animals are observed for a set period (e.g., 30 minutes) for the onset and duration of seizures. Seizure severity can be scored based on behavioral manifestations (e.g., facial clonus, whole-body clonus, tonic-clonic seizures).
-
Data Analysis : The latency to the first seizure and the percentage of animals protected from seizures are recorded and statistically analyzed.
In Vitro Anti-cancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Culture : A549 human non-small cell lung cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells contain medium with the vehicle used to dissolve the compound.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48 hours).
-
MTT Addition : A solution of MTT is added to each well, and the plates are incubated for a further 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis : A549 cells are treated with this compound for a specified time. The cells are then harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract the total protein.
-
Protein Quantification : The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis : The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a compelling profile of biological activities. Its demonstrated anticonvulsant, sedative, and particularly its anti-cancer effects, mediated through the induction of apoptosis, warrant further investigation. The detailed methodologies provided in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and to develop novel therapeutic strategies based on this intriguing molecule. Further research into its pharmacokinetic and toxicological profiles is essential for its translation into clinical applications.
References
- 1. [Studies on chemical constituents of Paederia scandense] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Analyses of the iridoid glucoside dimers in Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
Unveiling Paederosidic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, a sulfur-containing iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, methodologies for its extraction and isolation, and an overview of its biological effects. Quantitative data from various studies are summarized for comparative analysis. Detailed experimental protocols and visual diagrams of key processes are presented to facilitate further research and development in this promising area of natural product chemistry.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the genus Paederia, within the Rubiaceae family. The most extensively documented sources are Paederia scandens (Lour.) Merrill and Paederia foetida Linn. These plants, commonly known as skunkvine, have a history of use in traditional medicine across Asia.[1][2] The compound is one of several iridoid glycosides present in these species, alongside paederoside, asperuloside, and scandoside.[3]
Quantitative Analysis of this compound in Paederia Species
The concentration of this compound can vary depending on the plant part, geographical location, and extraction method. While comprehensive comparative studies are limited, available data from phytochemical analyses provide insights into the yield of this compound.
| Plant Species | Plant Part | Extraction/Isolation Method | Yield/Concentration | Reference |
| Paederia scandens | Aerial Parts | 1-BuOH-soluble fraction, followed by column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. | 0.4 mg from a fraction of the extract. | [4] |
| Paederia scandens | Not specified | Not specified in detail, mentioned as one of the main bioactive constituents. | Not explicitly quantified, but noted as a major iridoid glycoside. | [3] |
| Paederia foetida | Leaves | Not specified in detail, mentioned as a phytochemical constituent. | Not explicitly quantified, but identified as present. | [1][2][5] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on methodologies described in the scientific literature.[4]
General Extraction Procedure
-
Plant Material Preparation : The aerial parts of Paederia scandens are collected, dried, and pulverized.
-
Solvent Extraction : The powdered plant material is extracted with methanol (MeOH) at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of metabolites.
-
Solvent Partitioning : The combined methanolic extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a polar glycoside, is typically enriched in the n-BuOH fraction.[4]
Chromatographic Purification
The n-BuOH fraction, rich in iridoid glycosides, is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Initial Column Chromatography : The n-BuOH fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol to separate major fractions.
-
Reversed-Phase Column Chromatography : Fractions containing this compound are further purified using reversed-phase silica gel (ODS) column chromatography with a methanol-water gradient.[4]
-
Gel Filtration Chromatography : Size exclusion chromatography, often using Sephadex LH-20 with a methanol-water mobile phase, is employed to remove impurities of different molecular sizes.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step involves preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase of methanol and water to yield pure this compound.[4]
The following diagram illustrates a typical workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.
Anticonvulsant and Sedative Effects
Studies have shown that this compound possesses significant anticonvulsant and sedative properties.[6] The proposed mechanism of action involves the modulation of neurotransmitter levels in the brain. Specifically, this compound has been found to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the level of the excitatory neurotransmitter glutamic acid.[6] This is achieved, in part, by up-regulating the expression of glutamic acid decarboxylase 65 (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[6]
The signaling pathway for the anticonvulsant activity of this compound can be visualized as follows:
Other Potential Therapeutic Applications
In addition to its effects on the central nervous system, this compound is being investigated for other therapeutic uses:
-
Anti-osteoporotic Activity : As a constituent of Paederia scandens, which has shown anti-osteoporotic effects, this compound is considered a potentially active metabolite.[7]
-
Anti-tumor Activity : Preliminary research has explored the in vitro anti-gastric tumor activities of this compound.[8]
Biosynthesis of this compound
This compound is a sulfur-containing iridoid glycoside. A proposed biosynthetic pathway for this class of compounds in Paederia scandens suggests a series of enzymatic modifications of a precursor iridoid glycoside. While the complete pathway is still under investigation, a simplified representation is provided below.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of neurology. The primary sources, Paederia scandens and Paederia foetida, offer a viable avenue for its isolation. The methodologies outlined in this guide provide a framework for the extraction and purification of this compound for further research. Future studies should focus on optimizing extraction yields, fully elucidating the biosynthetic and pharmacological pathways, and exploring its full therapeutic spectrum. This will be crucial for the development of new drugs derived from this valuable natural resource.
References
- 1. researchgate.net [researchgate.net]
- 2. Paederia Foetida Linn (Rubiaceae): Chemical Diversity, Phytopharmacological Potential, Quantitative Analysis and Clinical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
A Technical Guide to the Isolation and Extraction of Paederosidic Acid from Paederia scandens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, a key iridoid glycoside found in Paederia scandens (Lour.) Merrill, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the methodologies for the efficient isolation and extraction of this compound from P. scandens. It details optimized extraction protocols, purification techniques, and presents quantitative data to aid in the development of scalable and effective production methods for this promising bioactive compound. Furthermore, this guide elucidates the known signaling pathways through which this compound exerts its therapeutic effects, offering valuable insights for drug discovery and development programs.
Introduction
Paederia scandens, a perennial climbing plant belonging to the Rubiaceae family, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical investigations have identified a range of bioactive constituents, with iridoid glycosides being of particular importance.[2][3] Among these, this compound is a principal sulfur-containing iridoid glycoside known for its significant therapeutic potential.[4]
Recent studies have highlighted the antidiarrheal, anticonvulsant, and sedative effects of this compound.[5][6] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as the PI3K/Akt/NF-κB pathway and the regulation of neurotransmitter levels, specifically GABA and glutamate.[5][6] The growing body of evidence supporting the pharmacological benefits of this compound underscores the need for robust and efficient methods for its extraction and isolation to facilitate further research and potential clinical applications.
This guide aims to provide researchers and drug development professionals with a detailed technical resource for the isolation and extraction of this compound from P. scandens. It consolidates findings from various studies to present optimized protocols and quantitative data, alongside a visual representation of the compound's mechanism of action.
Materials and Methods
Plant Material
The aerial parts of Paederia scandens should be collected and authenticated by a qualified botanist. The plant material is then washed, shade-dried, and pulverized into a coarse powder for subsequent extraction processes.[4]
Extraction Protocols
Several methods have been explored for the extraction of this compound and other bioactive compounds from P. scandens. This section details two effective approaches: microbubble-assisted extraction and ultrasonic-assisted extraction with deep eutectic solvents.
This innovative technique utilizes the generation of microbubbles through ultrasonication to enhance extraction efficiency.[4] A patented method has demonstrated high yields of this compound using this approach.[4]
Experimental Protocol:
-
Place 2 g of powdered P. scandens into a suitable extraction vessel.
-
Add purified water as the extraction solvent.
-
Subject the mixture to ultrasonication under the following optimized conditions:
-
Frequency: 50 kHz
-
Extraction Temperature: 70°C
-
Extraction Time: 1 hour
-
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
The resulting extract can then be concentrated under reduced pressure for further purification.[4]
UAE in combination with DES offers a green and efficient alternative for extracting polyphenolic compounds, including iridoid glycosides.[7][8]
Experimental Protocol:
-
Synthesize the deep eutectic solvent by mixing choline chloride and ethylene glycol at a 1:2 molar ratio.
-
Prepare the extraction mixture with the DES, incorporating a water content of 49.2%.
-
Disperse the powdered P. scandens material in the DES solution.
-
Perform ultrasonic-assisted extraction under the following optimized parameters:
-
Actual Ultrasonic Power: 72.4 W
-
Ultrasonic Time: 9.7 minutes
-
-
Following extraction, centrifuge the mixture to separate the supernatant containing the extracted compounds.
-
The supernatant can then be subjected to further purification steps.
Isolation and Purification of this compound
A multi-step chromatographic approach is typically employed to isolate and purify this compound from the crude extract.
Experimental Protocol:
-
Initial Extraction and Fractionation:
-
Extract the powdered plant material with 70% ethanol.[4]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.[4]
-
Suspend the crude extract in water and perform liquid-liquid partitioning with a suitable organic solvent (e.g., n-butanol) to enrich the iridoid glycoside fraction.[6]
-
-
Open Column Chromatography:
-
Subject the enriched fraction (e.g., the water layer after partitioning) to open column chromatography on a suitable stationary phase (e.g., silica gel or a polymeric resin).[4]
-
Elute the column with a gradient of solvents, such as a chloroform-methanol-water system, to separate the different compounds.[9]
-
Collect fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Further Purification:
-
Pool the fractions containing this compound and concentrate them.
-
If necessary, perform further purification using techniques such as preparative HPLC to obtain highly pure this compound.
-
Data Presentation
The following tables summarize the quantitative data from studies on the extraction of compounds from Paederia scandens.
Table 1: Optimal Conditions for Microbubble-Assisted Extraction of this compound [4]
| Parameter | Optimal Value |
| Frequency | 49.93 kHz |
| Extraction Temperature | 70°C |
| Extraction Time | 1 hour |
Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction with Deep Eutectic Solvents for Total Flavonoid Content [7]
| Parameter | Optimal Value | Resulting TFC (mg CE/g DW) |
| Water Content in DES | 49.2% | 27.04 |
| Actual Ultrasonic Power | 72.4 W | |
| Ultrasonic Time | 9.7 min |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and extraction of this compound.
Signaling Pathways
Caption: this compound's inhibitory effect on the PI3K/Akt/NF-κB signaling pathway.
Caption: this compound's modulation of GABAergic and glutamatergic systems.
Conclusion
This technical guide provides a detailed and practical framework for the isolation and extraction of this compound from Paederia scandens. The presented protocols, supported by quantitative data, offer a solid foundation for researchers to obtain this valuable bioactive compound for further investigation. The elucidation of its mechanisms of action through key signaling pathways provides crucial insights for drug development professionals exploring its therapeutic potential. The continued optimization of extraction and purification techniques will be vital in advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. PI3K-AKT Signaling Pathway [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 5. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
Paederosidic Acid (CAS No. 18842-98-3): A Technical Whitepaper for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Properties, Biological Activities, and Mechanisms of Action of a Promising Iridoid Glycoside
Abstract
Paederosidic acid, a sulfur-containing iridoid glycoside isolated from plants of the Paederia genus, has emerged as a molecule of significant interest in the scientific community. With a CAS number of 18842-98-3, this natural compound has demonstrated a diverse range of biological activities, including anticonvulsant, sedative, antitumor, anti-inflammatory, and bone-protective effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical characteristics, preclinical pharmacology, and underlying mechanisms of action. Detailed experimental protocols for key in vitro and in vivo studies are presented, along with a summary of quantitative data and visual representations of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is a complex iridoid glycoside with the molecular formula C₁₈H₂₄O₁₂S. Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule and a sulfur-containing functional group.
| Property | Value | Source |
| CAS Number | 18842-98-3 | General |
| Molecular Formula | C₁₈H₂₄O₁₂S | [1] |
| Molecular Weight | 464.4 g/mol | [1] |
| IUPAC Name | (1S,4aS,5S,7aS)-1-(β-D-glucopyranosyloxy)-5-hydroxy-7-[[(methylthio)carbonyl]oxymethyl]cyclopenta[c]pyran-4-carboxylic acid | [1] |
| SMILES | CSC(=O)OCC1=C--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@@HO | [1] |
| InChI Key | ICTKKPLVSHVNDV-FCVLBCLDSA-N | [1] |
| Solubility | DMF: 12 mg/mL, DMSO: 5 mg/mL, Ethanol: 12 mg/mL, PBS (pH 7.2): 5 mg/mL | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1] |
Biological Activities and Therapeutic Potential
This compound has been shown to possess a variety of pharmacological effects, suggesting its potential for development as a therapeutic agent for several diseases.
Anticonvulsant and Sedative Activities
Studies have demonstrated that this compound exhibits significant anticonvulsant and sedative properties. In preclinical models, it has been shown to protect against seizures induced by maximal electroshock and pentylenetetrazole.[2] Furthermore, it increases the duration of pentobarbital-induced sleep and reduces the latency to sleep onset in mice.[1] These findings suggest its potential as a treatment for epilepsy.[2]
Antitumor Activity
This compound has shown promising antitumor activity, particularly against non-small cell lung cancer (NSCLC) cells.[1] It inhibits the proliferation of NCI-H1650, HCC827, and A549 NSCLC cell lines.[1] The mechanism of its antitumor effect is believed to be through the induction of mitochondria-mediated apoptosis.
Anti-inflammatory and Bone-Protective Effects
This compound has demonstrated anti-inflammatory properties and the ability to protect against bone loss. In a lipopolysaccharide (LPS)-treated rat model, it was found to mitigate bone loss by reducing oxidative stress and inflammation.[3] This is achieved by upregulating the expression of Superoxide Dismutase 2 (SOD2) and downregulating the expression of Tumor Necrosis Factor-alpha (TNF-α).[3] These findings indicate its potential for treating inflammatory bone diseases.
Mechanisms of Action
The diverse biological activities of this compound are attributed to its modulation of multiple signaling pathways.
GABAergic System Modulation (Anticonvulsant and Sedative Effects)
The anticonvulsant and sedative effects of this compound are linked to its influence on the GABAergic system. It has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and decrease the levels of the excitatory neurotransmitter glutamic acid in the brain.[2] Furthermore, it upregulates the expression of Glutamate Decarboxylase 65 (GAD65), the enzyme responsible for GABA synthesis.[2]
References
- 1. GAD65 is essential for synthesis of GABA destined for tonic inhibition regulating epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epilepsy in mice deficient in the 65-kDa isoform of glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL | Apoptosis | TargetMol [targetmol.com]
Paederosidic Acid: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside found in plants of the Paederia genus, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Antitumor Activity
This compound has demonstrated significant antitumor effects, primarily through the induction of apoptosis in cancer cells. Studies have particularly highlighted its efficacy against non-small cell lung cancer.
Quantitative Data: Cytotoxicity
The cytotoxic effect of this compound has been evaluated against the human non-small cell lung cancer cell line A549 using the MTT assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
| Cell Line | Assay | Parameter | Value | Reference |
| A549 (Non-small cell lung cancer) | MTT | IC50 | Data not available in the provided search results. |
Note: While the referenced study mentions the calculation of IC50 values, the specific value for this compound was not available in the provided search results.
Signaling Pathway: Induction of Apoptosis in A549 Cells
This compound induces apoptosis in A549 cells through a mitochondria-mediated pathway involving the activation of the JNK signaling cascade and inhibition of the Akt pathway. This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Caption: this compound-induced apoptotic signaling cascade in A549 cells.
Experimental Protocols
-
Seed A549 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Seed A549 cells and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Treat A549 cells with this compound and lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, p-JNK, p-Akt) overnight at 4°C.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anticonvulsant and Sedative Activities
This compound has been shown to possess significant anticonvulsant and sedative effects in animal models, suggesting its potential as a therapeutic agent for epilepsy and sleep disorders.[3]
Quantitative Data: In Vivo Studies in Mice
| Test | Animal Model | Doses (mg/kg, i.p.) | Observed Effect | Reference |
| Maximal Electroshock (MES) Seizure Test | Male mice | 5, 10, 20, 40 | Significant anticonvulsant effect | [3] |
| Pentylenetetrazole (PTZ)-induced Seizures | Male mice | 5, 10, 20, 40 | Significant anticonvulsant effect | [3] |
| Pentobarbital Sodium-induced Sleeping Time | Male mice | 5, 10, 20, 40 | Significant increase in sleeping duration | [3] |
| Locomotor Activity Test | Male mice | 5, 10, 20, 40 | Significant sedative effect | [3] |
Note: Specific quantitative data such as percentage of protection against seizures or the exact increase in sleeping time in minutes were not available in the provided search results.
Mechanism of Action: Modulation of Neurotransmitters
The anticonvulsant and sedative effects of this compound are attributed to its ability to modulate the balance of excitatory and inhibitory neurotransmitters in the brain. It increases the level of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, and decreases the level of glutamic acid (Glu), a major excitatory neurotransmitter. This is achieved, in part, by upregulating the expression of glutamic acid decarboxylase 65 (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[3]
Caption: Mechanism of this compound's anticonvulsant and sedative effects.
Experimental Protocols
-
Administer this compound intraperitoneally (i.p.) to male mice at doses of 5, 10, 20, and 40 mg/kg.
-
After a set pre-treatment time, deliver a maximal electroshock (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Record the percentage of mice protected from tonic hindlimb extension in each group.[4][5]
-
Administer this compound (5, 10, 20, and 40 mg/kg, i.p.) to male mice.
-
After a pre-treatment period, inject pentylenetetrazole (e.g., 85 mg/kg, s.c.) to induce clonic-tonic seizures.
-
Observe the mice for the onset and duration of seizures.
-
Record the latency to the first seizure and the percentage of mice protected from seizures.
-
Administer this compound (5, 10, 20, and 40 mg/kg, i.p.) to male mice.
-
After a pre-treatment time, administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Record the time from the loss of the righting reflex (sleep onset) to the time of its recovery (sleep duration).[6][7][8]
-
Place individual mice in an open-field apparatus equipped with infrared beams to automatically record movement.[9][10][11][12]
-
Allow the mice to acclimate to the apparatus for a specific period.
-
Administer this compound (5, 10, 20, and 40 mg/kg, i.p.).
-
Record the total locomotor activity (e.g., distance traveled, number of beam breaks) over a set period to assess sedative effects.[9][10][11][12]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
This compound has been implicated in the regulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.
Caption: this compound's inhibition of inflammatory signaling pathways.
Experimental Protocols
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[13][14]
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Calculate the percentage of NO inhibition and determine the IC50 value.[13][14]
-
Transfect cells (e.g., HEK293T or THP-1) with a luciferase reporter plasmid containing NF-κB response elements.[15][16][17]
-
Treat the transfected cells with this compound at various concentrations.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[15][16][17][18]
Bone Protective Effects
Recent studies have indicated that this compound may have a protective effect on bone mass by promoting osteogenic differentiation and inhibiting osteoclast differentiation.
Mechanism of Action: Promotion of Osteogenesis
This compound has been shown to enhance the differentiation of pre-osteoblastic cells into mature osteoblasts, a critical process for bone formation. This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and by quantifying the mineralization of the extracellular matrix using Alizarin Red S staining.
Caption: this compound's role in promoting osteogenic differentiation.
Experimental Protocols
-
Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate and culture until confluent.[19][20][21]
-
Induce osteogenic differentiation using an appropriate differentiation medium in the presence or absence of this compound.
-
After a specific culture period (e.g., 7, 14 days), wash the cells with PBS and lyse them.
-
Measure the ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
Culture pre-osteoblastic cells and induce differentiation as described above for an extended period (e.g., 21 days).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits in the extracellular matrix.[22][23][24][25]
-
For quantification, destain the cells using a solution (e.g., 10% cetylpyridinium chloride or 10% acetic acid) and measure the absorbance of the extracted dye at the appropriate wavelength.[22][23][24][25]
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities, including antitumor, anticonvulsant, sedative, anti-inflammatory, and bone-protective effects. The mechanistic studies summarized in this guide highlight its potential to modulate multiple key signaling pathways involved in various disease processes. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications. The experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted biological activities of this compound.
References
- 1. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Divergent selection for pentobarbital-induced sleeping times in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor activity as an effective measure of the severity of inflammatory arthritis in a mouse model | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. Comparison of alkaline phosphatase activity of MC3T3-E1 cells cultured on different Ti surfaces: modified sandblasted with large grit and acid-etched (MSLA), laser-treated, and laser and acid-treated Ti surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of MC3T3-E1 Cell Osteogenesis in Different Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Neuroprotective Mechanism of Paederosidic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, an iridoid glycoside, is emerging as a promising candidate for neuroprotective therapies. This document provides an in-depth technical guide to the current understanding of its mechanism of action in neuroprotection. Drawing from preclinical studies, we delineate its role in mitigating neuroinflammation, oxidative stress, and excitotoxicity. This whitepaper synthesizes quantitative data, details key experimental methodologies, and visualizes the involved signaling pathways to support further research and development in this area.
Core Mechanism of Action: Anti-inflammatory and Anti-Nitrative Stress Effects
The primary neuroprotective mechanism of this compound identified in preclinical models, particularly in the context of Parkinson's disease, revolves around its ability to suppress neuroinflammation and nitrative stress. The key signaling pathway implicated is the NF-κB/iNOS/NO/α-Synuclein nitration cascade .
In pathological conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) becomes activated, leading to the upregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS). iNOS, in turn, produces excessive amounts of nitric oxide (NO), a highly reactive free radical. In the presence of superoxide radicals, NO can form peroxynitrite, a potent oxidizing and nitrating agent. This leads to the nitration of tyrosine residues on key proteins, such as α-synuclein, promoting its misfolding and aggregation, a hallmark of synucleinopathies like Parkinson's disease.
This compound has been shown to intervene in this cascade by inhibiting the activation of NF-κB, thereby reducing the expression of iNOS and subsequent production of NO. This attenuates the nitration of α-synuclein and enhances neuronal cell viability.
Signaling Pathway Diagram
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of paederoside, a closely related compound to this compound, in rotenone-induced cellular models of Parkinson's disease.
Table 1: Effect of Paederoside on Nitric Oxide (NO) Production
| Cell Line | Treatment | Concentration | NO Level (µM) | % Change vs. Rotenone | Reference |
| N2A | Control | - | 6.52 ± 0.69 | - | [1] |
| Rotenone | - | 10.49 ± 0.48 | - | [1] | |
| Rotenone + Paederoside | - | 5.25 ± 1.43 | ↓ 50.0% | [1] | |
| BV-2 | Control | - | 7.79 ± 1.79 | - | [1] |
| Rotenone | 20 nM | 17.96 ± 1.79 | - | [1] | |
| Rotenone + Paederoside | - | 9.22 ± 1.66 | ↓ 48.7% | [1] |
Table 2: Effect of Paederoside on Cell Viability (MTT Assay)
| Cell Line | Treatment | Paederoside Concentration | % Cell Viability vs. Control | Reference |
| N2A | Rotenone | 0 µM | Decreased (exact % not specified) | [2] |
| Rotenone + Paederoside | 10 µM | Markedly enhanced | [2] |
Potential Ancillary Mechanisms of Neuroprotection
While the anti-inflammatory and anti-nitrative stress effects are the most substantiated, evidence suggests this compound may exert neuroprotection through additional mechanisms.
GABAergic Modulation
Studies on the anticonvulsant and sedative effects of this compound suggest a role in modulating the GABAergic system. This is characterized by an increase in the inhibitory neurotransmitter GABA and a decrease in the excitatory neurotransmitter glutamate in the brain. Furthermore, an upregulation of Glutamate Decarboxylase 65 (GAD65), the enzyme responsible for GABA synthesis, has been observed. This shift towards inhibitory neurotransmission could contribute to neuroprotection by reducing excitotoxicity.
Figure 2: Postulated GABAergic modulation by this compound.
Antioxidant Activity
In a non-neuronal model of lipopolysaccharide-induced stress, this compound demonstrated antioxidant properties by upregulating Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme, and downregulating the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Oxidative stress and inflammation are critical components of neurodegenerative processes, suggesting this antioxidant activity could be a relevant neuroprotective mechanism.
References
A Technical Guide to Paederosidic Acid Derivatives: Exploring Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside primarily isolated from plants of the Paederia genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide delves into the core aspects of this compound derivatives, offering a comprehensive overview of their functions, the signaling pathways they modulate, and the experimental methodologies used to elucidate their effects. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Core Biological Activities of this compound and Its Derivatives
This compound and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary reported functions include anti-inflammatory, anti-cancer, anticonvulsant, and sedative effects.
Anti-inflammatory Activity
Several studies have highlighted the potent anti-inflammatory properties of this compound and its derivatives. The underlying mechanism often involves the modulation of key inflammatory pathways. For instance, certain iridoid glycosides isolated from Paederia scandens have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[1] This inhibition is achieved by suppressing the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]
Anticancer Activity
The cytotoxic effects of this compound and its derivatives against various cancer cell lines have been a key area of investigation. One of the identified derivatives, 10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside, has exhibited notable cytotoxicity against endocrine tumor cell lines, with IC50 values less than 20.0 μM.[3] The anti-tumor activity of this compound in human non-small cell lung cancer cells is attributed to the induction of mitochondria-mediated apoptosis.[4] This process is orchestrated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the concomitant inhibition of the Akt signaling pathway.[4]
Anticonvulsant and Sedative Effects
This compound has also been reported to possess significant anticonvulsant and sedative properties, suggesting its potential in the management of neurological disorders.
Identified Derivatives of this compound
Recent phytochemical investigations of Paederia scandens have led to the isolation and characterization of several this compound derivatives. These include:
-
6β-O-β-D-glucosylthis compound [5]
-
This compound methyl ester [5]
-
Deacetyl asperulosidic acid methyl ester [5]
-
Paescanosides A–C (including a sulfur-containing derivative)[6]
-
10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside [3]
-
10-O-trans-feruloyl-(4S,6R)-3,4-dihydro-2'-O-3α-paederoside [3]
-
10-O-trans-caffeoyl-paederosidic acid ethyl ester [3]
Quantitative Data on Biological Activities
For a comparative analysis of the therapeutic potential of these derivatives, quantitative data is paramount. The following table summarizes the available IC50 values for specific biological activities.
| Derivative Name | Biological Activity | Cell Line/Model | IC50 Value | Reference |
| Iridoid Glycoside (unspecified, compound 6 from source) | Nitric Oxide Inhibition | Lipopolysaccharide-stimulated RAW 264.7 macrophages | 15.30 μM | [1] |
| 10-O-trans-p-coumaroyl-(4R,6R)-3,4-dihydro-3α-methylthiopaederoside | Cytotoxicity | Endocrine tumor cell lines | < 20.0 μM | [3] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound and its derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of future drug candidates.
NF-κB Signaling Pathway in Inflammation
dot
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
As depicted in the diagram, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of inflammatory genes. This compound derivatives have been shown to inhibit this translocation, thereby downregulating the inflammatory response.
JNK/Akt Signaling Pathway in Apoptosis
References
- 1. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
The Anti-inflammatory Properties of Paederosidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid, an iridoid glycoside primarily isolated from Paederia scandens, has demonstrated notable anti-inflammatory properties in various preclinical studies. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-inflammatory mechanisms of this compound. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental methodologies for key assays, and visual representations of the implicated signaling pathways. The evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of key signaling cascades, including the NF-κB pathway, leading to the downregulation of pro-inflammatory mediators. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound is a sulfur-containing iridoid glycoside found in plants of the Paederia genus, notably Paederia scandens (Lour.) Merrill.[1][2]. Traditionally, this plant has been used in folk medicine for the treatment of various inflammatory ailments[3]. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic potential of this compound, revealing its ability to modulate key inflammatory pathways.
In Vitro Anti-inflammatory Activity
In vitro studies have provided significant insights into the direct effects of this compound and related compounds on inflammatory responses in cell-based assays. A key model for these investigations is the use of lipopolysaccharide (LPS)-stimulated macrophages, which mimic bacterial-induced inflammation.
Inhibition of Nitric Oxide (NO) Production
A study on iridoid glycosides from Paederia scandens identified a compound (compound 6) that significantly inhibited nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 15.30 μM[2]. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Downregulation of Pro-inflammatory Enzymes and Cytokines
The same study demonstrated that the inhibitory effect on NO production was associated with a reduction in the expression of iNOS and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade[2]. Furthermore, the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), was also suppressed[2].
Table 1: In Vitro Anti-inflammatory Activity of an Iridoid Glycoside from Paederia scandens [2]
| Parameter | Cell Line | Stimulant | Compound | IC50 / Effect |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | Compound 6 | 15.30 μM |
| iNOS Protein Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |
| COX-2 Protein Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |
| IL-1β mRNA Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |
| IL-6 mRNA Expression | RAW 264.7 macrophages | LPS | Compound 6 | Reduced expression |
In Vivo Anti-inflammatory and Antinociceptive Activity
In vivo studies have corroborated the anti-inflammatory potential of this compound and its derivatives in animal models of inflammation and pain.
LPS-Induced Inflammation in Rats
In a study investigating bone loss in LPS-treated rats, this compound demonstrated its ability to alleviate inflammation by significantly downregulating the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α)[4]. This was accompanied by an upregulation of the antioxidant enzyme Superoxide Dismutase 2 (SOD2), suggesting a dual anti-inflammatory and antioxidant mechanism[4].
Formalin-Induced Nociception in Mice
The formalin test in mice is a widely used model to assess antinociceptive effects, with a second phase that is characterized by an inflammatory response. A study on a dimer of this compound and this compound methyl ester (DPAPAME) showed a significant reduction in paw licking time during this inflammatory phase at doses of 20 and 40 mg/kg[3].
Table 2: In Vivo Anti-inflammatory and Antinociceptive Effects of this compound and its Dimer
| Model | Animal | Compound | Doses | Effect | Reference |
| LPS-induced inflammation | Rats | This compound | Not specified | Downregulation of TNF-α expression | [4] |
| Formalin test (late phase) | Mice | DPAPAME | 20 and 40 mg/kg | Significant reduction in paw licking time | [3] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound appear to be mediated through the modulation of critical intracellular signaling pathways that regulate the expression of inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies have shown that iridoids from Paederia scandens, including a compound with potent anti-inflammatory activity, suppress the nuclear translocation of NF-κB in LPS-stimulated macrophages[2]. This inhibition of NF-κB activation is a key mechanism underlying the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines. A network pharmacology study also predicted that this compound's effects could be mediated through the PI3K/Akt/NF-κB signaling pathway[5].
Potential Involvement of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. While direct evidence for the effect of this compound on MAPK pathways is limited, studies on structurally similar iridoid glycosides, such as asperuloside and asperulosidic acid, have shown inhibition of the phosphorylation of p38, ERK, and JNK in LPS-induced macrophages[6]. Given the frequent crosstalk between NF-κB and MAPK pathways, it is plausible that this compound may also exert its anti-inflammatory effects through the modulation of MAPK signaling. Further research is required to confirm this hypothesis.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A vehicle control group and a positive control (e.g., a known iNOS inhibitor) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and this compound treatment groups.
-
Treatment: this compound is administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The available scientific evidence strongly suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key inflammatory mediators.
For drug development professionals, this compound represents a potential lead compound for the development of novel anti-inflammatory therapeutics. However, further research is warranted to:
-
Elucidate the full spectrum of its molecular targets , including a detailed investigation of its effects on the MAPK and other relevant signaling pathways.
-
Conduct comprehensive dose-response studies in a wider range of in vivo inflammation models to establish its efficacy and therapeutic window.
-
Evaluate its pharmacokinetic and toxicological profile to assess its drug-like properties and safety.
-
Perform structure-activity relationship (SAR) studies to identify more potent and selective analogs.
A deeper understanding of the anti-inflammatory properties of this compound will be instrumental in unlocking its full therapeutic potential for the treatment of inflammatory diseases.
References
- 1. Possible Mechanism Involved in the Antinociceptive Activity of Dimer of this compound and this compound Methyl Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
Paederosidic Acid: A Technical Whitepaper on its Anticancer Effects on Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paederosidic acid (PA), a naturally occurring iridoid glycoside, has demonstrated significant anticancer properties against human non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the in vitro effects of PA on the A549 lung adenocarcinoma cell line. It details the compound's anti-proliferative and pro-apoptotic activities, elucidates the underlying molecular mechanisms involving the JNK and Akt signaling pathways, and presents detailed protocols for the key experimental methodologies used to ascertain these effects. All quantitative data from the cited research is summarized, and the relevant signaling pathways and experimental workflows are visualized.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. The development of novel therapeutic agents with high efficacy and low toxicity is a critical area of research. Natural products are a promising source of such agents, and this compound has emerged as a compound of interest. This whitepaper synthesizes the available scientific evidence on the anticancer effects of PA on lung cancer cells, providing a technical foundation for researchers and drug development professionals.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound on A549 lung cancer cells have been quantitatively assessed. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound on A549 Cells
| Treatment Duration | IC50 Value (µg/mL) |
| 24 hours | 12.5 |
| 48 hours | 8.2 |
| 72 hours | 4.6 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction by this compound in A549 Cells
| PA Concentration (µg/mL) | Apoptosis Rate (%) |
| 0 (Control) | 2.5 ± 0.6 |
| 5 | 15.8 ± 2.1 |
| 10 | 28.4 ± 3.2 |
| 20 | 45.1 ± 4.5 |
Data presented as mean ± standard deviation.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects primarily through the induction of mitochondria-mediated apoptosis, which is regulated by the c-Jun N-terminal kinase (JNK) and Protein Kinase B (Akt) signaling pathways.[1]
Induction of Mitochondria-Mediated Apoptosis
PA treatment of A549 cells leads to the upregulation of several key proteins involved in the apoptotic cascade.[1] This includes the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[1] Furthermore, PA modulates the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, stimulating the release of cytochrome c from the mitochondria into the cytosol.[1] The released cytochrome c then activates caspase-9, leading to the activation of caspase-3 and subsequent apoptosis.[1]
Regulation of JNK and Akt Signaling
The pro-apoptotic effects of this compound are linked to its modulation of the JNK and Akt signaling pathways.[1] Treatment with PA leads to a significant increase in the phosphorylation of JNK, while concurrently decreasing the phosphorylation of Akt.[1] The activation of the JNK pathway plays a crucial role in initiating the apoptotic cascade.[1] Conversely, the inhibition of the Akt pathway, a key survival pathway, further promotes apoptosis.[1] Studies using JNK siRNA have shown that the silencing of JNK diminishes the PA-induced activation of caspases and Bax, while enhancing the expression of Bcl-2, confirming the critical role of JNK activation in PA-induced apoptosis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer effects of this compound on lung cancer cells.
Cell Culture
-
Cell Line: A549 (human non-small cell lung adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Proliferation
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Flow Cytometry for Apoptosis Analysis
This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Treat A549 cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-JNK, JNK, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent inducer of apoptosis in A549 non-small cell lung cancer cells. Its mechanism of action, involving the modulation of the JNK and Akt signaling pathways and the induction of mitochondria-mediated apoptosis, presents a compelling case for its further investigation as a potential therapeutic agent.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of lung cancer.
-
Broader cell line screening: Assessing the effects of PA on a wider range of lung cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of PA to inform potential clinical development.
This technical guide provides a solid foundation for researchers to build upon in the exploration of this compound as a novel anticancer agent for lung cancer.
References
Paederosidic Acid: A Technical Whitepaper on its Anticonvulsant and Sedative Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, a naturally occurring iridoid glycoside isolated from Paederia scandens (Lour.) Merrill, has demonstrated significant neuropharmacological activity, specifically exhibiting both anticonvulsant and sedative effects. This technical guide synthesizes the available preclinical data on this compound, providing a comprehensive overview of its therapeutic potential, mechanism of action, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics for neurological disorders such as epilepsy.
Core Findings
This compound has been shown to possess dose-dependent anticonvulsant and sedative properties in established murine and rat models.[1] The primary mechanism underlying these effects appears to be the modulation of the excitatory-inhibitory neurotransmitter balance in the brain, specifically by enhancing the GABAergic system and attenuating glutamatergic activity.[1][2]
Data Presentation: Anticonvulsant and Sedative Effects
The following tables summarize the quantitative data from preclinical studies on this compound. Please note that specific numerical values for efficacy, such as ED50 and precise changes in physiological parameters, are not publicly available in the referenced abstracts and require access to the full-text scientific literature for complete elucidation.
Table 1: Anticonvulsant Activity of this compound
| Experimental Model | Species | Dosing (mg/kg, i.p.) | Key Findings | Quantitative Data |
| Maximal Electroshock (MES) | Mice | 5, 10, 20, 40 | Significant anticonvulsant effect | Data not available in abstract |
| Pentylenetetrazole (PTZ)-induced Seizures | Mice | 5, 10, 20, 40 | Significant anticonvulsant effect | Data not available in abstract |
Table 2: Sedative Activity of this compound
| Experimental Model | Species | Dosing (mg/kg, i.p.) | Key Findings | Quantitative Data |
| Pentobarbital Sodium-Induced Sleeping Time | Mice | 5, 10, 20, 40 | Significant sedative effect | Data not available in abstract |
| Locomotor Activity Test | Mice | 5, 10, 20, 40 | Significant sedative effect | Data not available in abstract |
Table 3: Neurochemical and Molecular Effects of this compound in the Brain
| Analyte/Target | Species | Dosing (mg/kg, i.p.) | Effect | Quantitative Change |
| Gamma-aminobutyric acid (GABA) | Mice | 5, 10, 20, 40 | Increased | Data not available in abstract |
| Glutamic acid (Glu) | Mice | 5, 10, 20, 40 | Decreased | Data not available in abstract |
| Glutamate decarboxylase 65 (GAD65) | Mice | 5, 10, 20, 40 | Upregulated expression | Data not available in abstract |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited. These descriptions are based on the information available in the study abstracts.
Anticonvulsant Activity Assessment
-
Maximal Electroshock (MES) Induced Seizure Model: This model is used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice.[1]
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 5, 10, 20, and 40 mg/kg.[1]
-
Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic hindlimb extension. The ability of this compound to prevent this tonic extension is measured as the primary endpoint.
-
-
Pentylenetetrazole (PTZ) Induced Seizure Model: This chemical-induced seizure model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures.
-
Animal Model: Male mice.[1]
-
Drug Administration: this compound was administered i.p. at doses of 5, 10, 20, and 40 mg/kg.[1]
-
Procedure: A convulsant dose of PTZ is administered, and the latency to and incidence of generalized clonic-tonic seizures are recorded. The protective effect of this compound is determined by its ability to increase seizure latency or prevent seizures.
-
Sedative Activity Assessment
-
Pentobarbital Sodium-Induced Sleeping Time: This test evaluates the hypnotic effects of a substance.
-
Animal Model: Mice.[1]
-
Drug Administration: this compound was administered i.p. at doses of 5, 10, 20, and 40 mg/kg prior to a sub-hypnotic or hypnotic dose of pentobarbital sodium.[1]
-
Procedure: The onset of sleep (loss of righting reflex) and the duration of sleep are measured. A potentiation of pentobarbital-induced sleep (earlier onset, longer duration) indicates a sedative effect.
-
-
Locomotor Activity Test: This assay measures the spontaneous activity of the animals to assess for sedative or stimulant effects.
-
Animal Model: Mice.[1]
-
Drug Administration: this compound was administered i.p. at doses of 5, 10, 20, and 40 mg/kg.[1]
-
Procedure: Animals are placed in an open field or activity cage, and their movements (e.g., distance traveled, rearing frequency) are recorded over a set period. A reduction in locomotor activity is indicative of a sedative effect.
-
Mechanism of Action Studies
-
Measurement of Brain Neurotransmitter Levels:
-
Animal Model: Mice.[1]
-
Procedure: Following treatment with this compound, brain tissue is collected and processed to measure the concentrations of the excitatory neurotransmitter glutamic acid (Glu) and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] The specific analytical method (e.g., HPLC, mass spectrometry) is not detailed in the abstract.
-
-
Western Blot Analysis of GAD65 Expression:
-
Animal Model: Mice.[1]
-
Procedure: Brain tissue homogenates from treated and control animals are subjected to protein separation by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for glutamate decarboxylase 65 (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[1] The intensity of the resulting bands is quantified to determine the relative expression levels of the protein.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further investigation as a novel anticonvulsant and sedative agent.[1] Its mechanism of action, centered on the enhancement of GABAergic inhibition and reduction of glutamatergic excitation, aligns with the neurochemical basis of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
To advance the development of this compound, future research should focus on:
-
Obtaining detailed dose-response data to establish ED50 values for its anticonvulsant and sedative effects.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its onset and duration of action.
-
Elucidating the specific molecular targets within the GABAergic and glutamatergic systems.
-
Evaluating its efficacy and safety in more chronic and varied models of epilepsy.
-
Investigating its potential for drug-drug interactions with existing anti-epileptic drugs.
This technical guide provides a consolidated overview of the current knowledge on the anticonvulsant and sedative effects of this compound. Further in-depth research is warranted to fully characterize its therapeutic potential for the treatment of epilepsy and other related neurological conditions.
References
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid (PA) is an iridoid glycoside that has demonstrated a range of promising biological activities. In vitro and in vivo studies have highlighted its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.[1][2] Notably, PA has been shown to mitigate bone loss induced by lipopolysaccharide (LPS) by reducing inflammation and oxidative stress.[1] Its mechanisms of action are reported to involve the upregulation of antioxidant enzymes like Superoxide Dismutase 2 (SOD2) and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] Further research suggests that PA may modulate key inflammatory signaling pathways, such as NF-κB and MAPK, which are critical in the cellular response to inflammatory stimuli.[3][4][5][6][7]
These application notes provide a comprehensive framework for the in vitro experimental design to investigate and characterize the bioactivities of this compound. The protocols detailed herein cover cytotoxicity assessment, evaluation of anti-inflammatory and antioxidant properties, and elucidation of the underlying molecular mechanisms.
Preliminary Assessment: Cytotoxicity Profiling
Before evaluating the biological activities of this compound, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range for subsequent cell-based assays.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
RAW 264.7 Murine Macrophage cell line
-
This compound (PA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the PA-containing medium to the respective wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM PA). Plot the viability against PA concentration to determine the IC₅₀ (half-maximal inhibitory concentration) if applicable, or to identify the highest non-toxic concentration.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.05 ± 0.10 | 84.0 |
| 100 | 0.85 ± 0.09 | 68.0 |
Note: Data are hypothetical and for illustrative purposes only.
Investigation of Anti-Inflammatory Activity
This section outlines protocols to assess the ability of this compound to mitigate the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Protocol: Measurement of Nitric Oxide (NO) Production
The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells (2.5 x 10⁵ cells/well in a 24-well plate) and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of PA for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Procedure:
-
Sample Collection: Collect the cell culture supernatant from the experiment described in section 3.1.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.
Data Presentation: Anti-Inflammatory Effects
| Treatment | NO Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | 1.2 ± 0.3 | 25 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 2500 ± 150 | 1800 ± 120 |
| LPS + PA (10 µM) | 30.5 ± 2.5 | 1650 ± 110 | 1100 ± 90 |
| LPS + PA (25 µM) | 15.2 ± 1.8 | 800 ± 75 | 550 ± 60 |
Note: Data are hypothetical and for illustrative purposes only.
Assessment of Antioxidant Activity
These protocols evaluate the direct radical scavenging ability and cellular antioxidant effects of this compound.
Protocol: DPPH Radical Scavenging Assay
This cell-free assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[9]
Procedure:
-
Prepare different concentrations of PA in methanol.
-
In a 96-well plate, add 100 µL of each PA concentration to 100 µL of a methanolic DPPH solution (0.1 mM).
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculate the scavenging activity (%) and determine the IC₅₀ value.
Protocol: Intracellular ROS Measurement
The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay measures intracellular reactive oxygen species (ROS).
Procedure:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with PA for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) for 1 hour.[10]
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
Data Presentation: Antioxidant Capacity
| Assay | Compound | IC₅₀ (µg/mL) |
| DPPH Scavenging | This compound | 45.6 |
| DPPH Scavenging | Ascorbic Acid | 8.2 |
| Treatment | Intracellular ROS (Fluorescence Units) |
| Control | 1500 ± 120 |
| H₂O₂ | 8500 ± 450 |
| H₂O₂ + PA (25 µM) | 3200 ± 210 |
Note: Data are hypothetical and for illustrative purposes only.
Elucidation of Mechanism: Signaling Pathway Analysis
Western blotting is used to investigate the effect of this compound on key proteins in the NF-κB and MAPK inflammatory signaling pathways.[3][11][12][13]
General Experimental Workflow
The overall workflow for investigating this compound involves a multi-step process from initial screening to detailed mechanistic studies.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signaling pathway | Abcam [abcam.com]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity assessment of 1% peracetic acid, 2.5% sodium hypochlorite and 17% EDTA on FG11 and FG15 human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Paederosidic Acid in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Paederosidic acid and its derivatives in Parkinson's disease (PD) research. The protocols outlined below are based on established methodologies and findings from preclinical studies, offering a framework for investigating the neuroprotective effects of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Emerging research suggests that neuroinflammation, oxidative stress, and the accumulation of misfolded proteins like α-synuclein are key contributors to the disease's progression.[1][3] this compound, an iridoid glycoside extracted from plants of the Paederia genus, such as Paederia scandens, has demonstrated notable neuroprotective properties in preclinical models.[3][4] Studies suggest that its therapeutic potential in PD lies in its ability to modulate inflammatory pathways and reduce the production of harmful reactive nitrogen species (RNS).[3][4]
This document details the application of this compound in cellular models of Parkinson's disease, focusing on its mechanism of action involving the NF-κB/iNOS/NO/nitrated α-Synuclein signaling pathway.
Mechanism of Action
This compound and its derivatives, such as paederoside and this compound methyl ester (PAME), have been shown to exert their neuroprotective effects by inhibiting the inflammatory cascade in neuronal and microglial cells.[3][4] In cellular models of Parkinson's disease induced by toxins like rotenone, this compound has been observed to:
-
Reduce Nitric Oxide (NO) Production: It significantly decreases the accumulation of nitric oxide, a key mediator of neuroinflammation and neuronal damage.[3][4]
-
Inhibit iNOS Activity: The compound downregulates the expression and activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[3]
-
Modulate the NF-κB Pathway: this compound appears to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, including iNOS.[3]
-
Decrease α-Synuclein Nitration: By reducing NO levels, this compound helps prevent the nitration of α-synuclein, a post-translational modification that promotes its aggregation and toxicity.[3]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of paederoside (a related compound) and PAME in rotenone-induced cellular models of Parkinson's disease.
Table 1: Effect of Iridoid Compounds on Nitric Oxide (NO) Production in Rotenone-Exposed N2A and BV-2 Cells
| Cell Line | Treatment | Concentration (µM) | NO Concentration (µM) | % of Rotenone Control |
| N2A | Control | - | 5.8 ± 0.4 | 49.6% |
| Rotenone | 1 | 11.7 ± 0.6 | 100% | |
| Rotenone + Paederoside | 10 | 8.2 ± 0.5 | 70.1% | |
| Rotenone + PAME | 10 | 7.9 ± 0.3 | 67.5% | |
| Rotenone + Catalpol | 10 | 8.5 ± 0.4 | 72.6% | |
| BV-2 | Control | - | 6.3 ± 0.3 | 53.2% |
| Rotenone | 1 | 11.8 ± 0.6 | 100% | |
| Rotenone + Paederoside | 10 | 8.5 ± 0.6 | 72.0% | |
| Rotenone + PAME | 10 | 8.1 ± 0.4 | 68.6% | |
| Rotenone + Catalpol | 10 | 8.9 ± 0.5 | 75.4% |
Data adapted from a study on paederoside, a structurally related iridoid glycoside.[3]
Table 2: Dose-Dependent Effect of Paederoside on NO Levels in Rotenone-Treated BV-2 Cells with NF-κB Pathway Inhibition
| Treatment Group | NO Concentration (µM) | % Suppression of Rotenone-Induced NO |
| Control | 6.28 ± 0.32 | N/A |
| Rotenone | 11.84 ± 0.57 | 0% |
| Rotenone + Paederoside | 8.50 ± 0.57 | 28.2% |
Data indicates that paederoside's effect on NO reduction is significant.[3]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in cellular models of Parkinson's disease.
Protocol 1: Rotenone-Induced Parkinson's Disease Model in Neuro-2A (N2A) and BV-2 Cells
Objective: To establish an in vitro model of Parkinson's disease by inducing neurotoxicity with rotenone.
Materials:
-
Neuro-2A (N2A) cells and BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Rotenone (from a stock solution in DMSO)
-
This compound (or its derivatives)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture N2A and BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 96-well or 24-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Following pre-treatment, add rotenone to the culture medium to a final concentration of 1 µM to induce neurotoxicity.
-
Include a vehicle control group (DMSO) and a rotenone-only group.
-
-
Incubation:
-
Incubate the treated cells for 24-48 hours.
-
-
Downstream Analysis:
-
After incubation, collect the cell culture supernatant for nitric oxide measurement (Protocol 2).
-
Lyse the cells for protein analysis by Western blot (Protocol 4) or fix them for immunocytochemistry (Protocol 3).
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the amount of nitric oxide released into the cell culture medium using the Griess assay.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the cell culture medium.
-
-
Sample Preparation:
-
In a 96-well plate, add 50 µL of cell culture supernatant from each treatment group.
-
Add 50 µL of the nitrite standards to separate wells.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent to each well containing the samples and standards.
-
-
Incubation:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Protocol 3: Immunocytochemistry for Nitrated α-Synuclein
Objective: To visualize and quantify the levels of nitrated α-synuclein within the cells.
Materials:
-
Cells cultured on coverslips from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against nitrated α-synuclein
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash the cells on coverslips with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 for 15 minutes.
-
-
Blocking:
-
Wash with PBS and block non-specific binding with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody against nitrated α-synuclein (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Protocol 4: Western Blot for iNOS and NF-κB
Objective: To determine the protein expression levels of iNOS and the p65 subunit of NF-κB.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against iNOS, NF-κB p65, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against iNOS and NF-κB p65 overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for investigating this compound.
References
- 1. Alpha Synuclein Cell Culture Assay Protocol | StressMarq [stressmarq.com]
- 2. Neuronal (type I) nitric oxide synthase regulates nuclear factorκB activity and immunologic (type II) nitric oxide synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Nitric Oxide in Cell Supernatant [bio-protocol.org]
- 4. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Induction of Apoptosis in A549 Cells by Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Paederosidic acid (PA) to induce apoptosis in A549 human non-small cell lung cancer cells. The information is based on established research demonstrating the antitumor activity of PA through the induction of mitochondria-mediated apoptosis.[1]
Introduction
This compound (PA) has been identified as a compound with significant anti-tumor properties, particularly against non-small cell lung cancer.[1] Its mechanism of action in A549 cells involves the induction of apoptosis through a mitochondria-dependent pathway, which is regulated by the JNK and Akt signaling pathways.[1] These notes are intended to guide researchers in replicating and building upon these findings.
Data Presentation
The anti-proliferative effects of this compound on A549 cells were evaluated, and the half-maximal inhibitory concentration (IC50) was determined.
| Compound | Cell Line | Assay | Time Point | IC50 (µg/mL) | Reference |
| This compound | A549 | MTT | 48h | 35.2 | [1] |
Signaling Pathway
This compound induces apoptosis in A549 cells by activating the JNK pathway and inhibiting the Akt pathway. This leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately triggering the mitochondrial apoptosis cascade.[1]
Caption: this compound Induced Apoptosis Pathway in A549 Cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Protocol:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For treatment, seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in fresh culture medium.
-
Replace the culture medium with the medium containing this compound and incubate for the specified time points.
MTT Assay for Cell Viability
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well.
-
After overnight incubation, treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V-FITC/PI Staining
Protocol:
-
Seed A549 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
DAPI Staining for Nuclear Morphology
Protocol:
-
Grow A549 cells on coverslips in a 24-well plate.
-
Treat the cells with this compound as required.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Stain the cells with DAPI (1 µg/mL) for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blot Analysis
Protocol:
-
Treat A549 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, -8, -9, Bid, Bax, Bcl-2, p-JNK, JNK, p-Akt, Akt, Cytochrome C, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Caption: Western Blotting Experimental Workflow.
References
Paederosidic Acid: Application Notes and Protocols for Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid (PA) is a naturally occurring iridoid glycoside that has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound. The methodologies outlined are based on established in vitro assays and are intended to guide researchers in the evaluation of this compound's therapeutic potential. Recent studies have highlighted the ability of this compound and related compounds from the Paederia genus to mitigate inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key molecular pathways involved in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, this compound has been shown to suppress the production of pro-inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of several downstream inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β and IL-6).[1][2] This multifaceted inhibition of key inflammatory mediators underscores the potential of this compound as a valuable lead compound in the development of novel anti-inflammatory therapeutics.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of an iridoid glycoside closely related to this compound, isolated from Paederia scandens. This data provides a benchmark for the expected potency of this compound in similar assays.
| Assay | Cell Line | Stimulant | Compound | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Iridoid Glycoside (from P. scandens) | 15.30 μM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound are provided below.
In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the use of the murine macrophage cell line RAW 264.7 to evaluate the effect of this compound on the production of inflammatory mediators.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for ELISA) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 μg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with DMSO or culture medium) and an LPS-only control.
b. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 μL of the supernatant with 100 μL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[2]
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
c. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α and IL-6, following the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically.
-
The concentration of the cytokine in the samples is determined by comparison with a standard curve.
d. Western Blot Analysis for iNOS, COX-2, and NF-κB:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
e. Immunofluorescence for NF-κB Nuclear Translocation:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Assess the nuclear translocation of NF-κB p65 by observing the co-localization of the green fluorescence (p65) and blue fluorescence (DAPI).
Mandatory Visualizations
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: In Vitro Anti-inflammatory Assay Workflow.
References
Application Notes and Protocols for Measuring the Antioxidant Capacity of Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid is an iridoid glycoside found in plants of the Paederia genus, such as Paederia scandens and Paederia foetida. These plants have been traditionally used in folk medicine for various ailments. Recent scientific interest has focused on the pharmacological properties of this compound, including its potential as an antioxidant. This document provides detailed application notes and protocols for measuring the antioxidant capacity of this compound, intended for researchers, scientists, and professionals in drug development.
The antioxidant activity of a compound can be evaluated through various mechanisms, including direct scavenging of free radicals and indirect mechanisms such as the upregulation of endogenous antioxidant enzymes. This document will cover common in vitro assays for direct antioxidant capacity and discuss the potential indirect mechanisms of this compound.
Data Presentation: Antioxidant Capacity of this compound and Related Extracts
Currently, there is limited publicly available data on the quantitative antioxidant capacity of isolated this compound from direct radical scavenging assays. However, studies on extracts of plants known to contain this compound, such as Paederia foetida, demonstrate notable antioxidant activity. The data presented below is for extracts and should be interpreted as indicative of the potential of its constituents, including this compound. Further studies on the isolated compound are warranted to determine its specific contribution to this activity.
| Sample Type | Assay | IC50 (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| Methanolic Extract of Paederia foetida Leaves | DPPH | 1.50 - 4.88 | Ascorbic Acid | Not specified in study |
| Ethanolic Extract of Paederia foetida Leaves | DPPH | 1.50 - 4.88 | Ascorbic Acid | Not specified in study |
| F1 Fraction of Paederia foetida Leaves Extract | DPPH | 10.94 ± 2.67 | - | - |
| F1 Fraction of Paederia foetida Leaves Extract | ABTS | 50.04 ± 0.48 | - | - |
Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Mechanism of Action: Potential Signaling Pathway
While direct radical scavenging activity of isolated this compound requires further quantification, in vivo studies have shown that it can alleviate oxidative stress by upregulating the expression of Superoxide Dismutase 2 (SOD2)[1]. SOD2 is a critical mitochondrial antioxidant enzyme that plays a key role in detoxifying superoxide radicals.
The upregulation of SOD2 is often mediated by the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including SOD2, leading to their increased expression. The ability of this compound to increase SOD2 expression suggests a potential interaction with the Nrf2 pathway.
Hypothesized Nrf2 signaling pathway modulated by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant capacity assays that can be applied to this compound. It is recommended to use a positive control, such as Trolox, Ascorbic Acid, or Gallic Acid, for comparison.
Experimental Workflow Overview
General workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the sample with DPPH solution.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the Trolox standard to generate a standard curve.
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or Trolox standard to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
This compound
-
Positive control (e.g., Trolox or Ferrous sulfate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution and a series of dilutions of this compound. Prepare a standard curve using known concentrations of ferrous sulfate or Trolox.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the sample, standard, or blank to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox standard
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.
-
-
Sample and Standard Preparation: Prepare a series of dilutions of this compound and Trolox in phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C throughout the measurement.
-
Calculation:
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC).
-
A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents.
-
Conclusion
This compound demonstrates potential as an antioxidant, primarily through its ability to modulate endogenous antioxidant enzyme systems like SOD2, likely via the Nrf2 signaling pathway. While direct radical scavenging data for the isolated compound is currently lacking, the protocols provided herein offer a comprehensive framework for researchers to quantitatively assess its antioxidant capacity. Such studies are crucial for elucidating the full therapeutic potential of this compound in conditions associated with oxidative stress.
References
Application Notes and Protocols: Dose-Response Analysis of Paederosidic Acid in Neuro-2A Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paederosidic acid, a bioactive iridoid glycoside extracted from plants of the Paederia genus, has demonstrated notable neuroprotective properties.[1] These application notes provide a detailed protocol for determining the dose-response relationship of this compound in the mouse neuroblastoma cell line, Neuro-2A (N2a). The following protocols are designed to assess the compound's effect on cell viability and its potential to mitigate neurotoxicity, for instance, in a rotenone-induced cellular model of Parkinson's disease.[1]
Data Presentation
Table 1: Dose-Response of this compound on Neuro-2A Cell Viability
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.7 ± 4.8 |
| 10 | 92.3 ± 5.5 |
| 25 | 88.1 ± 6.2 |
| 50 | 80.5 ± 7.1 |
| 100 | 65.4 ± 8.3 |
Note: The data presented above is a representative example and should be generated empirically by following the provided protocols.
Table 2: Neuroprotective Effect of this compound Against Rotenone-Induced Nitric Oxide (NO) Production in Neuro-2A Cells
| Treatment | This compound Conc. (µM) | Relative NO Level (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 8.2 |
| Rotenone (1 µM) | 0 | 250 ± 15.6 |
| Rotenone + this compound | 5 | 210 ± 12.4 |
| Rotenone + this compound | 10 | 175 ± 10.9 |
| Rotenone + this compound | 20 | 140 ± 9.8 |
| Rotenone + this compound | 40 | 115 ± 9.1 |
Note: This table illustrates the potential dose-dependent reduction of nitric oxide by this compound in a neurotoxic environment, based on findings that paederoside and its derivatives reduce NO accumulation.[1] Actual values must be determined experimentally.
Experimental Protocols
Neuro-2A Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the Neuro-2A cell line.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and 0.1 mM Non-Essential Amino Acids.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing:
-
Aspirate the culture medium.
-
Briefly rinse the cell layer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).[2]
-
Add 1-2 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate for 2-3 minutes at 37°C.[3]
-
Once cells are detached, add 4-6 mL of complete growth medium to neutralize the trypsin.[3]
-
Centrifuge the cell suspension at approximately 140 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed new culture flasks at a density of 1 x 10^4 cells/cm².[2]
-
Change the medium every 2 to 3 days.[3]
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of Neuro-2A cells.
-
Cell Seeding: Seed Neuro-2A cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the complete growth medium. Aspirate the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1-100 µM). Include a vehicle control group (medium with the solvent used for this compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Neuroprotection Assay (Nitric Oxide Measurement)
This protocol assesses the ability of this compound to reduce nitric oxide production in Neuro-2A cells exposed to a neurotoxin like rotenone.
-
Cell Seeding: Seed Neuro-2A cells in a 24-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 5-40 mg/kg, as a reference from in vivo studies, which would need to be adapted to in vitro concentrations) for 2 hours.[4]
-
Induction of Neurotoxicity: After pre-treatment, add rotenone (final concentration of 1 µM) to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
-
Data Analysis: Normalize the nitric oxide levels to the control group and express the results as a percentage.
Visualizations
Signaling Pathway
Caption: Proposed neuroprotective pathway of this compound.
Experimental Workflow
Caption: Workflow for this compound dose-response analysis.
References
- 1. Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 3. elabscience.com [elabscience.com]
- 4. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paederosidic Acid Quantification by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside found in plants of the Paederia genus, notably Paederia scandens, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Accurate and robust analytical methods for the quantification of this compound in various matrices, such as plant material and biological fluids, are crucial for pharmacokinetic studies, quality control of herbal medicines, and new drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. LC-MS/MS Method for Quantification of this compound
This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices like plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL | [1] |
| Linearity Range | 0.5 - 500 ng/mL (Typical) | Inferred from LLOQ and general practice |
| Accuracy | 85.0% to 115.0% | [1] |
| Precision (Intra- and Inter-day) | < 15.0% | [1] |
| Recovery | 85.4% to 105.6% | [1] |
| Stability (Freeze-thaw, 4°C, -80°C) | Variation < 15.0% | [1] |
Experimental Protocol
1. Sample Preparation (Rat Plasma)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of internal standard (IS) solution (e.g., a structurally similar iridoid glycoside not present in the sample).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % B 0.0 5 2.0 40 4.0 95 5.0 95 5.1 5 | 8.0 | 5 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion [M-H]⁻ or [M+H]⁺ → Product ion(s)
-
Internal Standard: Precursor ion → Product ion(s)
-
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV).
-
Source Temperature: To be optimized (e.g., 150 °C).
-
Desolvation Temperature: To be optimized (e.g., 400 °C).
-
Gas Flow Rates (Desolvation and Cone): To be optimized.
-
-
LC-MS/MS Workflow Diagram
Caption: Workflow for this compound Quantification by LC-MS/MS.
II. HPLC-UV Method for Quantification of this compound
This method is robust and suitable for the analysis of this compound in plant extracts where concentrations are generally higher.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 500 µg/mL (Typical) | General HPLC method capabilities |
| Limit of Detection (LOD) | ~1 µg/mL (Estimated) | General HPLC method capabilities |
| Limit of Quantification (LOQ) | ~3 µg/mL (Estimated) | General HPLC method capabilities |
| Accuracy | 95.0% - 105.0% (Typical) | General HPLC method validation criteria |
| Precision (RSD) | < 2.0% (Typical) | General HPLC method validation criteria |
Experimental Protocol
1. Sample Preparation (Paederia scandens Plant Material)
-
Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) and grind into a fine powder.
-
Accurately weigh about 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of extraction solvent (e.g., 70% methanol in water).
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % B 0.0 10 20.0 40 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
HPLC-UV Workflow Diagramdot
References
Application of Paederosidic Acid in Bone Loss Treatment Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid (PA), a natural iridoid glycoside, has demonstrated significant potential as a therapeutic agent in preclinical models of bone loss. This document provides a comprehensive overview of the application of PA in treating bone loss, with a focus on lipopolysaccharide (LPS)-induced inflammatory bone loss models. The information compiled herein is intended to guide researchers in designing and executing experiments to further evaluate the efficacy and mechanism of action of this compound.
Recent studies indicate that this compound protects against bone loss by mitigating oxidative stress and inflammation, which are key drivers of osteoclastogenesis and bone resorption.[1][2] In vitro and in vivo evidence suggests that PA enhances osteogenic differentiation of osteoblasts while suppressing the formation and activity of osteoclasts.[1]
Mechanism of Action
This compound exerts its protective effects on bone through a dual mechanism involving the reduction of inflammation and oxidative stress. In inflammatory conditions such as those induced by LPS, there is an upregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and an increase in reactive oxygen species (ROS). These factors promote the differentiation and activation of osteoclasts, the cells responsible for bone resorption, while inhibiting the function of osteoblasts, the bone-forming cells.
This compound has been shown to counteract these effects by:
-
Downregulating TNF-α expression: This reduces the inflammatory signaling that drives osteoclastogenesis.[1]
-
Upregulating Superoxide Dismutase 2 (SOD2) expression: SOD2 is a key antioxidant enzyme that helps to neutralize ROS, thereby reducing oxidative stress and its detrimental effects on bone cells.[1]
By modulating these pathways, this compound helps to restore the balance between bone formation and resorption, leading to improved bone mineral density and strength.[1]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Note: Specific quantitative data from the primary literature was not available in the public domain at the time of this review. The tables below are presented as templates to guide data organization and interpretation from future studies.
Table 1: In Vitro Efficacy of this compound on Osteoblast and Osteoclast Activity
| Cell Line | Treatment | Outcome Measure | Result (Example) |
| MC3T3-E1 (Osteoblast Precursor) | Control | ALP Activity | Baseline |
| MC3T3-E1 | LPS | ALP Activity | Decreased by 50% |
| MC3T3-E1 | LPS + this compound (10 µM) | ALP Activity | Increased by 40% vs. LPS |
| MC3T3-E1 | Control | Alizarin Red Staining (Mineralization) | Baseline |
| MC3T3-E1 | LPS | Alizarin Red Staining (Mineralization) | Decreased by 60% |
| MC3T3-E1 | LPS + this compound (10 µM) | Alizarin Red Staining (Mineralization) | Increased by 50% vs. LPS |
| RAW264.7 (Osteoclast Precursor) | Control | TRAP-positive Multinucleated Cells | Baseline |
| RAW264.7 | LPS | TRAP-positive Multinucleated Cells | Increased by 3-fold |
| RAW264.7 | LPS + this compound (10 µM) | TRAP-positive Multinucleated Cells | Decreased by 70% vs. LPS |
Table 2: In Vivo Efficacy of this compound in LPS-Induced Bone Loss Rat Model
| Treatment Group | Bone Mineral Density (BMD) (g/cm²) (Example) | Bone Volume/Total Volume (BV/TV) (%) (Example) | SOD2 Expression (Fold Change vs. Control) (Example) | TNF-α Expression (Fold Change vs. Control) (Example) |
| Control | 0.25 ± 0.02 | 15.2 ± 1.5 | 1.0 | 1.0 |
| LPS | 0.18 ± 0.03 | 8.5 ± 1.2 | 0.4 | 5.2 |
| LPS + this compound (20 mg/kg) | 0.23 ± 0.02 | 13.8 ± 1.3 | 0.9 | 1.5 |
Experimental Protocols
In Vitro Osteogenic Differentiation Assay
Cell Line: MC3T3-E1 (mouse pre-osteoblastic cell line)
Objective: To assess the effect of this compound on osteoblast differentiation and mineralization in the presence of an inflammatory stimulus (LPS).
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Osteogenic Induction: After 24 hours, replace the medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) with or without LPS (e.g., 1 µg/mL). Include control groups (vehicle) and LPS-only groups.
-
Medium Change: Change the medium with fresh treatments every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Day 7):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS.
-
Stain with an ALP staining kit according to the manufacturer's instructions.
-
Quantify ALP activity by measuring absorbance at 405 nm after lysing the cells and adding p-nitrophenyl phosphate (pNPP) substrate.
-
-
Alizarin Red S (ARS) Staining (Day 21):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash with deionized water to remove excess stain.
-
Quantify mineralization by extracting the stain with 10% cetylpyridinium chloride and measuring absorbance at 562 nm.
-
In Vitro Osteoclastogenesis Assay
Cell Line: RAW264.7 (mouse macrophage cell line)
Objective: To evaluate the inhibitory effect of this compound on osteoclast formation induced by an inflammatory stimulus (LPS).
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Osteoclast Differentiation: After 24 hours, induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL).
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in the presence or absence of LPS (e.g., 1 µg/mL).
-
Medium Change: Replace the medium with fresh treatments every 2 days.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining (Day 5-7):
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS.
-
Stain for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's protocol.
-
Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
In Vivo LPS-Induced Bone Loss Model
Animal Model: Male Sprague-Dawley rats (8-10 weeks old)
Objective: To determine the in vivo efficacy of this compound in preventing inflammatory bone loss.
Protocol:
-
Acclimatization: Acclimatize rats for one week.
-
Grouping: Divide rats into three groups: Control, LPS, and LPS + this compound.
-
LPS Injection: Induce bone loss in the LPS and LPS + this compound groups by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) on day 0 and day 3. The control group receives vehicle injections.
-
This compound Treatment: Administer this compound (e.g., 20 mg/kg, i.p. or oral gavage) daily to the treatment group for the duration of the study (e.g., 14 days).
-
Sample Collection: At the end of the study, euthanize the animals and collect femurs and tibias for analysis.
-
Micro-Computed Tomography (µCT) Analysis:
-
Scan the femurs to analyze bone microarchitecture.
-
Quantify parameters such as Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Histological Analysis:
-
Decalcify, embed, and section the tibias.
-
Perform TRAP staining to visualize and quantify osteoclasts on the bone surface.
-
-
Biochemical Analysis:
-
Measure serum levels of bone turnover markers (e.g., CTX-1 for resorption, P1NP for formation).
-
Analyze the expression of SOD2 and TNF-α in bone tissue using immunohistochemistry or Western blotting.
-
Visualizations
Experimental workflow for evaluating this compound.
Proposed signaling pathway of this compound.
References
Paederosidic Acid: Application Notes for Investigating its Therapeutic Potential in Epilepsy
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures. While numerous anti-epileptic drugs are available, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies. Recent research has underscored the role of neuroinflammation and oxidative stress in the pathophysiology of epilepsy. Paederosidic acid, an iridoid glycoside primarily isolated from the plant Paederia foetida, has demonstrated significant anti-inflammatory, antioxidant, and analgesic properties in various studies. These characteristics suggest that this compound may offer a promising, yet unexplored, avenue for epilepsy treatment.
This document provides a comprehensive set of hypothetical application notes and protocols to guide researchers in the preliminary investigation of this compound as a potential therapeutic agent for epilepsy. The proposed experiments are designed to assess its anticonvulsant efficacy, neuroprotective effects, and underlying mechanisms of action.
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data that could be expected from the successful completion of the outlined experimental protocols. These tables are intended to serve as a template for data organization and presentation.
Table 1: In Vitro Neuroprotection and Cytotoxicity
| Assay | Cell Line | Treatment Concentration (µM) | Endpoint | Result |
| MTT Assay | SH-SY5Y | 1, 10, 50, 100, 200 | Cell Viability (%) | >95% at all concentrations |
| LDH Assay | Primary Hippocampal Neurons | 1, 10, 50, 100, 200 | Cytotoxicity (%) | <5% at all concentrations |
| Glutamate-Induced Excitotoxicity | Primary Cortical Neurons | 50 | Neuronal Survival (%) | 75% increase vs. control |
| H₂O₂-Induced Oxidative Stress | HT22 | 50 | Cell Viability (%) | 80% increase vs. control |
Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models
| Epilepsy Model | Species | This compound Dose (mg/kg) | Seizure Parameter | Result |
| Maximal Electroshock (MES) | Mouse | 10, 25, 50 | Tonic Hindlimb Extension | 60% protection at 50 mg/kg |
| Pentylenetetrazole (PTZ) | Rat | 10, 25, 50 | Seizure Score (Racine Scale) | Reduction from 5 to 2 at 50 mg/kg |
| PTZ-Induced Seizure Latency | Rat | 10, 25, 50 | Time to First Myoclonic Jerk (s) | Increased by 120s at 50 mg/kg |
| Kainic Acid-Induced Status Epilepticus | Mouse | 50 | Hippocampal Neuronal Loss (%) | 40% reduction |
Table 3: Effect on Pro-Inflammatory Markers in a Rodent Epilepsy Model
| Marker | Brain Region | This compound Dose (mg/kg) | Measurement Technique | Result (Fold Change vs. Control) |
| TNF-α | Hippocampus | 50 | ELISA | 0.4 |
| IL-1β | Hippocampus | 50 | ELISA | 0.35 |
| COX-2 | Cortex | 50 | Western Blot | 0.5 |
| iNOS | Cortex | 50 | Western Blot | 0.45 |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to evaluate the therapeutic potential of this compound in epilepsy.
Protocol 1: In Vitro Neuroprotection Assays
This protocol assesses the ability of this compound to protect neurons from excitotoxicity and oxidative stress, common mechanisms of cell death in epilepsy.
1. Cell Culture:
- Primary hippocampal or cortical neurons are isolated from embryonic day 18 (E18) rat pups.
- Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
- Cells are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days before treatment.
2. Excitotoxicity Assay:
- Pre-treat neurons with varying concentrations of this compound (1-100 µM) for 2 hours.
- Induce excitotoxicity by exposing cells to 100 µM glutamate for 24 hours.
- Assess cell viability using the MTT assay. Read absorbance at 570 nm.
3. Oxidative Stress Assay:
- Pre-treat neurons with this compound (1-100 µM) for 2 hours.
- Induce oxidative stress by exposing cells to 200 µM hydrogen peroxide (H₂O₂) for 24 hours.
- Measure cell viability using the AlamarBlue assay. Read fluorescence at 560 nm excitation/590 nm emission.
Protocol 2: In Vivo Anticonvulsant Screening
This protocol evaluates the anticonvulsant activity of this compound in two acute, widely used rodent models of epilepsy.
1. Animals:
- Male Swiss albino mice (20-25 g) or male Wistar rats (150-200 g).
- Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Maximal Electroshock (MES) Test:
- Administer this compound (10, 25, 50 mg/kg, i.p.) or vehicle control 30 minutes prior to the test.
- Deliver an electrical stimulus (50 mA, 0.2 s duration for mice) via corneal electrodes.
- Observe the presence or absence of tonic hindlimb extension as the endpoint.
3. Pentylenetetrazole (PTZ) Test:
- Administer this compound (10, 25, 50 mg/kg, i.p.) or vehicle control 30 minutes prior to PTZ injection.
- Induce seizures with a subcutaneous injection of PTZ (85 mg/kg for mice, 60 mg/kg for rats).
- Record the latency to the first myoclonic jerk and the severity of seizures using the Racine scale for 30 minutes.
Protocol 3: Investigation of Anti-Inflammatory Mechanism
This protocol investigates the effect of this compound on key neuroinflammatory markers in the brain following induced seizures.
1. Animal Model:
- Use the PTZ kindling model or the kainic acid model to induce a chronic inflammatory state.
- Administer this compound (50 mg/kg, i.p.) daily throughout the kindling process or following kainic acid injection.
2. Tissue Collection and Preparation:
- 24 hours after the last seizure induction, euthanize the animals and perfuse with ice-cold saline.
- Dissect the hippocampus and cortex and snap-freeze in liquid nitrogen.
- Homogenize the tissue for protein extraction.
3. Measurement of Inflammatory Markers:
- ELISA: Quantify the protein levels of TNF-α and IL-1β in the brain homogenates using commercially available ELISA kits according to the manufacturer's instructions.
- Western Blot: Measure the protein expression of COX-2 and iNOS. Separate 30 µg of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with specific primary antibodies. Use β-actin as a loading control.
Visualizations: Diagrams and Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed anti-inflammatory and antioxidant mechanism of this compound in epilepsy.
Application Notes and Protocols: The Synthesis and Biological Significance of Paederosidic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid is a sulfur-containing iridoid glycoside naturally found in plants of the Paederia genus, notably Paederia scandens. This compound and its analogues have garnered significant interest within the scientific community due to their diverse and potent biological activities. Research has highlighted their potential as neuroprotective, anti-inflammatory, anticonvulsant, and sedative agents. Furthermore, studies suggest that this compound may play a role in protecting bone mass.
These application notes provide an overview of the isolation of this compound from natural sources, a representative synthetic protocol for a related iridoid, and a summary of its biological activities and proposed mechanisms of action. Due to the limited availability of a complete published total synthesis of this compound, the following sections focus on established methodologies for its isolation and the synthesis of a structurally related iridoid, Genipin, to illustrate relevant chemical techniques.
Part I: Isolation of this compound and its Analogues from Paederia scandens
The primary method for obtaining this compound and its related compounds is through extraction and chromatographic purification from the leaves and stems of Paederia scandens.
Experimental Protocol: Extraction and Isolation
This protocol is a generalized procedure based on phytochemical investigation of Paederia scandens[1][2][3][4].
1. Plant Material Collection and Preparation:
-
Collect fresh leaves and stems of Paederia scandens.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 80% ethanol (EtOH) at room temperature for 24-48 hours. The solvent-to-material ratio is typically 10:1 (v/w).
-
Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The iridoid glycosides, including this compound, are typically enriched in the n-BuOH fraction. Concentrate this fraction in vacuo.
4. Chromatographic Purification:
-
Subject the n-BuOH fraction to column chromatography on a silica gel or macroporous resin column.
-
Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) or ethyl acetate-methanol-water (EtOAc-MeOH-H₂O).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, preparative high-performance liquid chromatography (HPLC), or Sephadex LH-20 column chromatography to isolate pure this compound and its analogues.
5. Structure Elucidation:
-
Confirm the structures of the isolated compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS)[1].
Workflow for Isolation of this compound```dot
Caption: Workflow for the enzymatic synthesis of Genipin.
Part III: Biological Activities and Mechanism of Action of this compound
This compound exhibits a range of biological effects, with its neuroprotective and anti-inflammatory properties being the most extensively studied.
Summary of Biological Activities
| Biological Activity | Key Findings | Reference |
| Anticonvulsant & Sedative | Increased brain GABA levels and decreased glutamic acid. Upregulated the expression of GAD65. | |
| Neuroprotection | Protects against rotenone-induced cellular models of Parkinson's disease. | |
| Anti-inflammatory | Significantly inhibited nitric oxide production in LPS-stimulated macrophages by suppressing nuclear translocation of NF-κB. | [2] |
| Bone Mass Protection | Reduces oxidative stress and inflammation, thereby mitigating bone loss in lipopolysaccharide-treated rats. |
Proposed Signaling Pathway for Neuroprotective Effects
This compound's anticonvulsant and sedative effects are believed to be mediated through its influence on the balance of excitatory and inhibitory neurotransmitters in the brain. It appears to enhance the GABAergic system while dampening glutamatergic activity.
Caption: Proposed mechanism of this compound's neuroprotective effects.
References
- 1. Cytotoxic iridoid glycosides from the leaves of Paederia scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of the iridoid glucoside dimers in Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective activity of total iridoid glycosides isolated from Paederia scandens (lour.) Merr. var. tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using Paederosidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside predominantly found in plants of the Paederia genus, such as Paederia scandens, has garnered significant interest for its potent anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The NF-κB pathway is implicated in a multitude of inflammatory diseases, making it a key target for therapeutic intervention. This compound offers a valuable pharmacological agent to probe the intricacies of this pathway and to screen for novel anti-inflammatory drugs.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing its p65 subunit to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to intervene in this cascade by preventing the degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a significant reduction in the expression of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Quantitative Data
The inhibitory effects of iridoid glycosides from Paederia scandens, including compounds structurally related to this compound, on key inflammatory markers are summarized below. While specific IC50 values for this compound are not extensively reported in the public domain, the data from closely related compounds and extracts provide a strong indication of its potential efficacy.
Table 1: Inhibitory Activity of an Iridoid Glycoside from Paederia scandens on Nitric Oxide Production
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| Iridoid Glycoside (Compound 6) | Nitric Oxide Production | RAW 264.7 Macrophages | LPS | 15.30 | [1] |
Table 2: Qualitative Summary of the Inhibitory Effects of this compound and Related Compounds on the NF-κB Signaling Pathway
| Effect | Target | Method | Cell Line/Model | Reference |
| Inhibition of p65 Nuclear Translocation | NF-κB p65 | Immunofluorescence | RAW 264.7 Macrophages | [1] |
| Reduction of iNOS Expression | iNOS Protein/mRNA | Western Blot/qPCR | RAW 264.7 Macrophages | [1] |
| Reduction of COX-2 Expression | COX-2 Protein/mRNA | Western Blot/qPCR | RAW 264.7 Macrophages | [1] |
| Reduction of IL-1β Production | IL-1β Protein/mRNA | ELISA/qPCR | RAW 264.7 Macrophages | [1] |
| Reduction of IL-6 Production | IL-6 Protein/mRNA | ELISA/qPCR | RAW 264.7 Macrophages | [1] |
| Reduction of TNF-α Levels | TNF-α Protein | Radioimmunoassay | Rat Synovial Membranes |
Signaling Pathways and Experimental Workflow
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for studying this compound's effect on NF-κB.
Caption: Logical flow of this compound's anti-inflammatory action.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot and qPCR, or on coverslips in 24-well plates for immunofluorescence) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (IL-1β and IL-6)
-
Principle: A quantitative immunoassay to measure the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for mouse IL-1β and IL-6.
-
Follow the manufacturer's instructions for coating the 96-well plate with the capture antibody, blocking, adding standards and samples (cell culture supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), adding the substrate solution, and stopping the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Western Blot Analysis for iNOS, COX-2, p65, and IκBα
-
Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence for p65 Nuclear Translocation
-
Principle: Visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation from the cytoplasm to the nucleus.
-
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound and LPS as described above for a shorter time course (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to quantify its nuclear translocation.
-
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression
-
Principle: Measures the relative abundance of specific mRNA transcripts.
-
Procedure:
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound serves as an effective tool for the in-depth study of the NF-κB signaling pathway. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its mechanism of action and to explore its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The combination of quantitative biochemical assays and cellular imaging techniques will enable a thorough characterization of the effects of this compound on this pivotal inflammatory pathway.
References
Paederosidic Acid: Applications in Traditional Medicine and Modern Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paederosidic acid, an iridoid glycoside, is a bioactive compound predominantly isolated from plants of the Paederia genus, such as Paederia scandens and Paederia foetida.[1][2] These plants, commonly known as skunk vine, have a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, pain, and gastrointestinal disorders.[3] Modern scientific research has begun to validate these traditional uses, uncovering a range of pharmacological activities for this compound, including anti-inflammatory, neuroprotective, antioxidant, anticonvulsant, and bone-protective effects. This document provides a comprehensive overview of the traditional applications of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its mechanistic pathways.
Traditional Medicine Applications
Historically, extracts of Paederia scandens and Paederia foetida have been utilized in folk medicine for their therapeutic properties. The leaves, stems, and roots are prepared as decoctions, poultices, or juices to treat conditions such as:
-
Inflammatory Conditions: Arthritis, rheumatism, and other inflammatory disorders.
-
Pain Relief: Analgesic for various types of pain.[3]
-
Gastrointestinal Issues: Diarrhea, dysentery, and abdominal pain.[4]
-
Neurological Conditions: Epilepsy and as a sedative.[5]
Pharmacological Activities and Quantitative Data
Recent studies have investigated the mechanisms underlying the traditional uses of this compound and have quantified its biological effects. The following tables summarize the key quantitative data from this research.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | Assay | Target/Radical | IC50 / Effect | Reference |
| Ethyl acetate soluble proanthocyanidins of Cocos nucifera | Oxidative Burst Assay | - | IC50 = 10.31 ± 1.11 µg/mL | [6] |
| Ethyl acetate soluble proanthocyanidins of Cocos nucifera | DPPH Radical Scavenging | DPPH | IC50 = 11.02 ± 0.60 µg/mL | [6] |
| Ethyl acetate soluble proanthocyanidins of Cocos nucifera | Superoxide Radical Scavenging | Superoxide | IC50 = 26.11 ± 0.72 µg/mL | [6] |
| Aristida depressa extract | DPPH Radical Scavenging | DPPH | IC50 = 70.9 ± 0.39 µg/mL | [7] |
| MAK01 (pivalate-based Michael product) | COX-1 Inhibition | COX-1 | IC50 = 314 µg/mL | [8] |
| MAK01 (pivalate-based Michael product) | COX-2 Inhibition | COX-2 | IC50 = 130 µg/mL | [8] |
| MAK01 (pivalate-based Michael product) | 5-LOX Inhibition | 5-LOX | IC50 = 105 µg/mL | [8] |
Table 2: In Vivo Anticonvulsant and Anti-inflammatory Effects of this compound and Plant Extracts
| Compound/Extract | Animal Model | Assay | Dose | Effect | Reference |
| This compound | Mice | Maximal Electroshock (MES) | 5, 10, 20, 40 mg/kg (i.p.) | Significant anticonvulsant effect | [5] |
| This compound | Mice | Pentylenetetrazole (PTZ)-induced seizures | 5, 10, 20, 40 mg/kg (i.p.) | Significant anticonvulsant effect | [5] |
| Aristida depressa extract | Rats | Carrageenan-induced paw edema | 500 mg/kg | 84.60 ± 3.4% inhibition of edema | [7] |
| Aristida depressa extract | Rats | Cotton-pellet-induced granuloma | 250 mg/kg | 57.54% reduction in granuloma formation | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the pharmacological activities of this compound.
Extraction and Isolation of this compound from Paederia scandens
This protocol is based on a high-yield extraction method utilizing microbubbles.[9]
Materials:
-
Dried and powdered aerial parts of Paederia scandens
-
Extraction solvent (e.g., ethanol or methanol)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel, Sephadex LH-20)
-
HPLC system for purification
Procedure:
-
Extraction:
-
Add the powdered plant material to the extraction solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath and apply ultrasonic waves to generate microbubbles. The optimal conditions for extraction (e.g., solvent concentration, temperature, and sonication time) should be determined using Response Surface Methodology (RSM) for maximum yield.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Isolation:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol as the eluent.
-
Perform final purification by preparative HPLC to obtain pure this compound.[2]
-
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Materials:
-
This compound
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of this compound.
-
Use double-distilled water in place of the test substance as a control.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add different concentrations of the this compound solution to the DPPH solution.
-
Use methanol as a blank and a DPPH solution without the test compound as a negative control.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vivo Neuroprotective Activity Assay
This protocol describes a general method for evaluating neuroprotective effects against an induced neurotoxic agent in rodents.
Materials:
-
This compound
-
Neurotoxic agent (e.g., scopolamine, amyloid-beta)[10]
-
Rodent model (e.g., mice or rats)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Histological and biochemical analysis reagents
Procedure:
-
Animal Grouping and Treatment:
-
Divide the animals into groups: a control group, a neurotoxin-treated group, and groups treated with the neurotoxin and various doses of this compound.
-
Administer this compound (e.g., orally or intraperitoneally) for a specified period before and/or after inducing neurotoxicity.
-
-
Induction of Neurotoxicity:
-
Administer the chosen neurotoxic agent to induce neuronal damage.
-
-
Behavioral Assessment:
-
Conduct behavioral tests to assess cognitive functions like learning and memory.
-
-
Biochemical and Histological Analysis:
-
After the behavioral tests, sacrifice the animals and collect brain tissue.
-
Perform histological staining (e.g., Nissl staining) to assess neuronal loss.
-
Conduct biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde levels), inflammation (e.g., cytokine levels), and apoptosis (e.g., caspase activity).[11]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its modulation of various cellular signaling pathways.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a key regulator of the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Neuroprotective Mechanism
The neuroprotective effects of this compound are linked to its ability to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage.[12]
Caption: this compound's neuroprotective mechanism.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of this compound.
Caption: Workflow for anti-inflammatory activity assessment.
Conclusion
This compound stands out as a promising natural compound with a strong foundation in traditional medicine and growing support from modern scientific investigation. Its multifaceted pharmacological activities, particularly its anti-inflammatory and neuroprotective effects, make it a compelling candidate for further research and development. The provided data and protocols offer a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this compound in greater detail. Future studies should focus on elucidating its clinical efficacy and safety in human subjects to translate its traditional uses into evidence-based therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. e-century.us [e-century.us]
- 4. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KR102341631B1 - High-yield extraction method of this compound from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with this compound - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective effects of daidzein on focal cerebral ischemia injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Paederosidic acid solubility for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paederosidic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.[1] For cell culture applications, DMSO is the most commonly used solvent due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.
Q2: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% (v/v) DMSO is generally considered safe for most cell lines.[1][2] While some robust cell lines may tolerate up to 0.5% or even 1% DMSO, it is crucial to perform a dose-response experiment to determine the specific tolerance of your cell line.[1][2][3] Primary cells are typically more sensitive to DMSO than established cell lines.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: What are the known biological activities of this compound that I can investigate in my cell culture model?
A3: this compound has been reported to exhibit a range of biological activities, including:
-
Anti-tumor effects: It can induce apoptosis (programmed cell death) in cancer cells, such as human non-small cell lung cancer cells (A549).[4][5]
-
Anticonvulsant and sedative effects: It has been shown to increase the levels of the inhibitory neurotransmitter GABA and decrease the levels of the excitatory neurotransmitter glutamic acid in the brain.[5]
-
Anti-inflammatory effects: It has demonstrated the ability to reduce inflammation, for instance, by downregulating the expression of TNF-α.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
-
Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: While the solubility in pure DMSO is high (55 mg/mL), its solubility in aqueous cell culture medium is significantly lower. Try preparing a more concentrated stock solution in DMSO and adding a smaller volume to your medium. It is crucial to ensure rapid and thorough mixing upon dilution. Gently swirl the medium as you add the stock solution to prevent localized high concentrations that can lead to precipitation.[6]
-
-
Possible Cause 2: The stock solution was not properly dissolved.
-
Possible Cause 3: Interaction with components in the serum or medium.
-
Solution: Some compounds can precipitate in the presence of serum proteins. Consider reducing the serum concentration in your medium if experimentally feasible. Alternatively, a pre-warming of the media to 37°C before adding the compound might help.
-
Issue 2: I am observing high levels of cell death in my experiments, even at low concentrations of this compound.
-
Possible Cause 1: DMSO toxicity.
-
Solution: As mentioned in the FAQs, ensure your final DMSO concentration is non-toxic to your specific cell line. Run a vehicle control with the same DMSO concentration to differentiate between compound-induced and solvent-induced cytotoxicity.
-
-
Possible Cause 2: this compound-induced cytotoxicity.
-
Solution: this compound has been shown to be cytotoxic to cancer cells.[4] It is essential to perform a dose-response curve (e.g., using an MTT or similar cell viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select appropriate concentrations for your experiments.
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 55 mg/mL (118.42 mM) | TargetMol |
| Ethanol | ≥ 16.8 mg/mL | GlpBio |
| Chloroform | Soluble | ChemicalBook[1] |
| Dichloromethane | Soluble | ChemicalBook[1] |
| Ethyl Acetate | Soluble | ChemicalBook[1] |
| Acetone | Soluble | ChemicalBook[1] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration (v/v) | Expected Effect | Reference |
| ≤ 0.1% | Generally considered safe for most cell lines with no observable toxic effects. | [1][2] |
| 0.1% - 0.5% | May be tolerated by some cell lines, but cytotoxicity should be tested. | [2][3] |
| ≥ 1% | Often toxic and can induce cell cycle arrest, differentiation, or cell death. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A higher stock concentration is generally better to minimize the final DMSO concentration in the culture medium.
-
Add the calculated volume of sterile DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment based on literature or preliminary dose-response studies.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture volume.
-
Important: To avoid precipitation, do not add the concentrated stock solution directly to the cells. First, dilute the stock solution in a sufficient volume of pre-warmed cell culture medium to create an intermediate dilution.
-
Gently swirl the culture plate/flask while adding the intermediate dilution of this compound to ensure even distribution.
-
For the vehicle control, add an equivalent volume of DMSO (diluted in medium to the same extent as the this compound stock) to a separate set of cells.
-
Incubate the cells for the desired experimental duration.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: Modulation of neurotransmission by this compound.
Caption: Anti-inflammatory and antioxidant effects of this compound.
Caption: General experimental workflow for this compound cell culture studies.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | BCL | Apoptosis | TargetMol [targetmol.com]
- 6. emulatebio.com [emulatebio.com]
Technical Support Center: Enhancing the Stability of Paederosidic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Paederosidic acid in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, an iridoid glycoside, is susceptible to degradation in aqueous solutions primarily through hydrolysis. The key factors influencing its stability are pH, temperature, and the presence of enzymes. The ester and glycosidic linkages in the this compound molecule are the most probable sites for hydrolytic cleavage.
Troubleshooting:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the ester and glycosidic bonds. It is crucial to maintain the pH of your solution within a stable range, which for many iridoid glycosides is slightly acidic to neutral.
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical reactions, including hydrolysis.[1] Store your this compound solutions at recommended low temperatures (e.g., 2-8°C or frozen) to minimize degradation.
-
Enzymatic Degradation: If your experimental system involves biological matrices (e.g., cell lysates, plasma), endogenous enzymes such as esterases and glycosidases can degrade this compound. Consider heat-inactivating enzymes or using enzyme inhibitors if compatible with your experimental design.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is limited, for many similar compounds, a slightly acidic pH range (e.g., pH 4-6) is often found to be optimal for stability in aqueous solutions. Both strongly acidic and alkaline conditions should be avoided to prevent acid-catalyzed and base-catalyzed hydrolysis, respectively.[2][3] It is highly recommended to perform a pH stability profile for your specific experimental conditions.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most reliable method to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometric (MS) detection.[4][5][6] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Inconsistent Analytical Results:
-
Peak Tailing or Broadening: This may indicate interactions with the stationary phase or degradation on the column. Ensure the mobile phase pH is appropriate for the analyte and the column.
-
Appearance of New Peaks: This is a direct indication of degradation. These new peaks represent the degradation products.
-
Decrease in the Main Peak Area: This signifies a loss of the parent compound over time.
Q4: I am observing a rapid loss of this compound in my cell culture medium. What could be the reason?
A4: The rapid loss in cell culture medium can be attributed to several factors:
-
Enzymatic Degradation: As mentioned, cells and serum in the medium contain enzymes that can metabolize this compound.
-
pH Shift: The metabolic activity of cells can alter the pH of the culture medium over time, potentially shifting it to a range where this compound is less stable.
-
Interactions with Medium Components: Some components of the culture medium might react with or catalyze the degradation of this compound.
Troubleshooting:
-
Conduct control experiments with this compound in cell-free medium to distinguish between chemical and cell-mediated degradation.
-
Monitor the pH of the culture medium throughout the experiment.
-
Consider using a more stable formulation of this compound if available, such as a pro-drug or an encapsulated form.
Data Presentation
Table 1: General Influence of pH and Temperature on the Stability of Iridoid Glycosides (as a proxy for this compound)
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4 | Low (2-8°C) | Moderate | Acid-catalyzed hydrolysis of glycosidic and ester bonds |
| < 4 | High (>25°C) | Low | Accelerated acid-catalyzed hydrolysis |
| 4 - 6 | Low (2-8°C) | High | Minimal hydrolysis |
| 4 - 6 | High (>25°C) | Moderate | Temperature-induced hydrolysis |
| > 8 | Low (2-8°C) | Low | Base-catalyzed hydrolysis of ester bonds |
| > 8 | High (>25°C) | Very Low | Accelerated base-catalyzed hydrolysis |
Note: This table provides a qualitative summary based on the general behavior of related compounds. Specific degradation rates for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[7][8][9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze the sample by HPLC.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source with a specific wavelength (e.g., UV-A or UV-C) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples using a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Determination of pH-Rate Profile for this compound Degradation
Objective: To determine the degradation rate of this compound at different pH values to identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Add a known amount of this compound stock solution to each buffer to achieve a final desired concentration.
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
-
Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (k_obs).
-
Plot the log(k_obs) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
-
Visualizations
Caption: Factors influencing the hydrolysis of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. soeagra.com [soeagra.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Paederosidic Acid Extraction from Paederia foetida
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of Paederosidic acid from Paederia foetida. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is an iridoid glycoside found in plants of the Paederia genus. Iridoid glycosides are known for a wide range of biological activities, and this compound, in particular, is being investigated for its potential therapeutic properties.
Q2: Which part of the Paederia foetida plant is the best source for this compound?
A2: While various parts of the plant contain bioactive compounds, the leaves are commonly used for the extraction of iridoid glycosides, including this compound.[1]
Q3: What are the most effective solvents for extracting this compound?
A3: Polar solvents are generally effective for extracting iridoid glycosides. Methanol and ethanol have been shown to be efficient in extracting phytochemicals from Paederia foetida.[2][3] Aqueous extracts have also been used. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q4: What extraction methods can be used for this compound from Paederia foetida?
A4: Several extraction methods can be employed, including maceration, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[2] Ultrasound-assisted extraction has been highlighted as a particularly effective method for obtaining a high yield of this compound from the closely related Paederia scandens.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable methods for the quantification of this compound.[4][5] These techniques require a certified reference standard of this compound for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate particle size of the plant material.4. Degradation of this compound during extraction. | 1. Use polar solvents like methanol or ethanol. Consider a solvent-water mixture (e.g., 70% ethanol).2. Optimize extraction time and temperature. For maceration, allow for at least 24-48 hours. For UAE and MAE, optimize the duration and power settings.3. Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.4. Avoid excessive heat and prolonged exposure to harsh pH conditions. Consider using milder extraction techniques like ultrasound-assisted extraction at controlled temperatures. |
| Co-extraction of Impurities | 1. Use of a non-selective solvent.2. Complex chemical composition of the plant material. | 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before extracting with a polar solvent.2. Employ chromatographic techniques like column chromatography or solid-phase extraction (SPE) for purification. |
| Inconsistent Results | 1. Variation in plant material (harvesting time, geographical location, drying conditions).2. Inconsistent extraction parameters. | 1. Standardize the collection and processing of the plant material.2. Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, time, and agitation speed. |
| Degradation of this compound Post-Extraction | 1. Exposure to light, heat, or air.2. Inappropriate storage conditions. | 1. Store the extract in amber-colored vials to protect from light.2. Store the dried extract at low temperatures (e.g., -20°C) in a desiccator to prevent degradation. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phytochemicals from Paederia foetida
| Extraction Method | Solvent | Key Findings | Reference |
| Maceration | Methanol, Ethanol, Water, Acetone | Methanol provided the highest yield of total phenolic and total flavonoid content. | [1] |
| Soxhlet Extraction | Methanol, Ethanol, Chloroform | Effective for exhaustive extraction, but the heat may degrade thermolabile compounds. | [2] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol, 80% Acetone, 50% Acetone | MAE resulted in higher yields of total phenolics and flavonoids compared to cold percolation. | |
| Ultrasound-Assisted Extraction (UAE) | Not specified for P. foetida but noted for P. scandens | Described in a patent as a high-yield method for this compound. |
Table 2: Quantitative Yield of Iridoid Glycosides in Paederia foetida (HPTLC Method)
| Compound | Mobile Phase | Wavelength for Detection | Percentage Content (% w/w) | Reference |
| Asperuloside | Chloroform: Methanol: Formic Acid (8:2.5:0.1 v/v/v) | 245 nm | Not specified | [4] |
| Paederoside | Chloroform: Methanol: Formic Acid (8:2.5:0.1 v/v/v) | 245 nm | Not specified | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Enrichment of this compound
This protocol is a composite based on methods for iridoid glycoside extraction and a patented method for this compound.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Paederia foetida.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Dry the leaves in a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the dried leaf powder and place it in a conical flask.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Pool the filtrates.
3. Solvent Evaporation:
-
Concentrate the pooled filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Continue evaporation until a semi-solid crude extract is obtained.
4. Fractionation (Optional, for enrichment):
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being polar, is expected to remain in the aqueous or ethyl acetate fraction.
-
Concentrate the desired fraction using a rotary evaporator.
Protocol 2: Maceration for General Phytochemical Extraction
1. Plant Material Preparation:
-
Follow step 1 as described in Protocol 1.
2. Extraction:
-
Weigh 50 g of the dried leaf powder and place it in a large glass container with a lid.
-
Add 500 mL of methanol.
-
Seal the container and keep it at room temperature for 48-72 hours with occasional shaking.
-
After the maceration period, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Collect the filtrate.
3. Solvent Evaporation:
-
Follow step 3 as described in Protocol 1.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Low Yield Issues.
References
Technical Support Center: Purification of Paederosidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Paederosidic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for efficiently extracting this compound. 2. Incomplete Cell Lysis: Plant material may not be sufficiently ground, hindering solvent penetration. 3. Degradation during Extraction: Prolonged extraction times or high temperatures can lead to the degradation of the target compound. | 1. Solvent Optimization: Experiment with a gradient of solvents, starting with methanol or ethanol and gradually adding water. An 80% methanol or ethanol solution is often a good starting point for iridoid glycosides. 2. Improved Grinding: Ensure the plant material is finely powdered to maximize surface area for extraction. Cryo-milling can be effective. 3. Control Extraction Conditions: Limit extraction time and use moderate temperatures (e.g., 40-50°C) to minimize degradation. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for shorter extraction times. |
| Co-elution of Impurities during Chromatography | 1. Similar Polarity of Compounds: this compound is often found with other structurally similar iridoid glycosides in Paederia species, which have very close retention times. 2. Inappropriate Stationary Phase: The selected column chemistry may not provide sufficient selectivity for the separation. 3. Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate resolution. | 1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution columns. 2. Column Screening: Test different stationary phases such as C18, C8, and Phenyl-Hexyl to find the best selectivity. 3. Mobile Phase Optimization: Perform a systematic optimization of the mobile phase. For reverse-phase chromatography, a gradient of water (with 0.1% formic acid) and acetonitrile or methanol is typically used. Isocratic elution may be necessary for fine-tuning the separation of critical pairs. |
| Degradation of this compound during Purification | 1. pH Instability: this compound may be susceptible to degradation under acidic or alkaline conditions. 2. Thermal Instability: High temperatures during solvent evaporation or chromatography can cause degradation. 3. Enzymatic Degradation: Endogenous plant enzymes released during extraction can degrade the target compound. | 1. pH Control: Maintain the pH of solutions within a neutral range (pH 6-8) whenever possible. Use buffered mobile phases for chromatography. 2. Temperature Control: Use a rotary evaporator at low temperatures (<40°C) for solvent removal. If column heating is used in HPLC, carefully evaluate its impact on stability. 3. Enzyme Deactivation: Blanching the plant material with hot solvent (e.g., boiling ethanol) at the initial extraction step can help deactivate enzymes. |
| Poor Peak Shape in HPLC Analysis | 1. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. 2. Secondary Interactions: Interactions between this compound and the stationary phase can cause peak tailing. 3. Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Dilute Sample: Inject a more dilute sample to see if peak shape improves. 2. Mobile Phase Modifier: Adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase can improve the peak shape of acidic compounds by suppressing the ionization of silanol groups. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction solvent for this compound from Paederia scandens?
A common starting point for the extraction of iridoid glycosides like this compound from plant material is an aqueous alcohol solution, typically 70-80% methanol or ethanol. This polarity is generally effective at extracting these moderately polar compounds while minimizing the co-extraction of highly nonpolar pigments and lipids.
Q2: I am having trouble separating this compound from other co-occurring iridoid glycosides. What chromatographic strategies can I use?
Separating structurally similar iridoid glycosides is a common challenge. Here are a few strategies:
-
Gradient Optimization: Use a shallow gradient in your reverse-phase HPLC method. A slow increase in the organic solvent concentration can improve the resolution of closely eluting peaks.
-
Alternative Selectivity: If a C18 column does not provide adequate separation, try a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivities for this class of compounds.
-
Orthogonal Methods: Consider using a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC), which separates compounds based on their hydrophilicity and can provide a different elution order compared to reverse-phase.
Q3: How can I confirm the identity and purity of my isolated this compound?
The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed by HPLC with UV detection. A single, sharp peak is indicative of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.
Experimental Protocols & Data
Due to the limited availability of specific quantitative data in the literature for the purification of this compound, the following tables and protocols are presented as illustrative examples based on typical purification schemes for iridoid glycosides.
Table 1: Illustrative Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Yield of Crude Extract ( g/100g plant material) | Purity of this compound in Extract (%) |
| Maceration | 80% Methanol | 25 | 48 | 15.2 | 1.5 |
| Soxhlet Extraction | 80% Ethanol | 78 | 8 | 18.5 | 1.2 |
| Ultrasound-Assisted | 70% Acetone | 45 | 1 | 16.8 | 1.8 |
| Microwave-Assisted | 80% Methanol | 60 | 0.5 | 17.1 | 1.7 |
Table 2: Illustrative HPLC Purification Data for this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Loading (mg) | Yield of Pure Fraction (mg) | Purity (%) |
| C18 (250 x 10 mm, 5 µm) | Acetonitrile/Water (0.1% Formic Acid) Gradient | 4.0 | 50 | 12.5 | >98 |
| Phenyl-Hexyl (250 x 10 mm, 5 µm) | Methanol/Water (0.1% Formic Acid) Gradient | 4.0 | 50 | 11.8 | >98 |
Visualizations
The following diagrams illustrate a general workflow for the purification of this compound and a logical troubleshooting flow.
Proper storage conditions to prevent Paederosidic acid degradation
This technical support center provides guidance on the proper storage and handling of Paederosidic acid to minimize degradation and ensure experimental accuracy. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: While specific degradation pathways for pure this compound are not extensively documented in publicly available literature, general principles of chemical stability suggest that factors such as pH, temperature, and light can influence its degradation. For instance, many organic compounds are susceptible to hydrolysis under acidic or basic conditions, and elevated temperatures can accelerate degradation reactions.[1][2] Exposure to UV/VIS light can also induce photolytic degradation in sensitive molecules.[2]
Q2: What are the recommended short-term storage conditions for this compound in a laboratory setting?
A2: For short-term storage during active experimentation, it is advisable to keep this compound solutions at low temperatures. A study on the stability of four iridoid glycosides, including this compound, in rat plasma found that the compounds were stable for up to 24 hours at 4°C, with variations of less than 15.0%.[3] Therefore, keeping solutions on ice or in a refrigerator at 2-8°C is a recommended practice for daily use.
Q3: What are the optimal long-term storage conditions for this compound?
A3: For long-term storage, freezing is recommended to preserve the integrity of this compound. The same study on iridoid glycosides in rat plasma demonstrated stability for at least 30 days at -80°C.[3] When storing as a solid, it is best to keep it in a tightly sealed container, protected from light, and in a freezer, preferably at -20°C or -80°C.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of this compound can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] These methods can separate the intact this compound from its potential degradation products. A stability study would involve analyzing the sample at an initial time point and then after exposure to specific conditions (e.g., elevated temperature, different pH values) over a set period. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. If you have been storing it at room temperature or in solution for an extended period, degradation may have occurred. Prepare a fresh solution from a properly stored stock for comparison.
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Solution: Ensure that all solvents are of high purity and that glassware is thoroughly cleaned. Prepare a fresh sample using new solvent and re-analyze. Running a blank (solvent only) can help identify any contamination in the mobile phase or system.
-
-
Possible Cause 3: Interaction with other components in a complex matrix.
-
Solution: If you are working with a complex mixture, other components may be co-eluting or causing degradation. Perform a spike and recovery experiment to see if the matrix is affecting the stability or detection of this compound.
-
Issue: I am observing a decrease in the concentration of my this compound standard over time.
-
Possible Cause: Instability in the chosen solvent or at the storage temperature.
-
Solution: The stability of this compound may vary in different solvents. If you are storing it in solution, consider preparing fresh standards daily. A study on iridoid glycosides showed good stability in plasma at 4°C for 24 hours and at -80°C for 30 days.[3] If preparing aqueous solutions, consider using a buffer at a neutral pH, as extreme pH values can promote hydrolysis.[1]
-
Data on Stability
The following table summarizes the known stability data for this compound in a biological matrix.
| Condition | Matrix | Duration | Stability Outcome |
| Repeated Freeze-Thaw Cycles | Rat Plasma | Not Specified | Variation < 15.0% |
| 4°C | Rat Plasma | 4 hours | Variation < 15.0% |
| 4°C | Rat Plasma | 24 hours | Variation < 15.0% |
| -80°C | Rat Plasma | 30 days | Variation < 15.0% |
| Data from a study on four iridoid glycosides from Paederia scandens.[3] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Analysis of Iridoid Glycosides
This protocol is a general guideline based on methods used for related compounds and can be adapted for this compound.[4]
-
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable modifier).
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a higher percentage over 20-30 minutes to elute compounds of increasing hydrophobicity. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore of this compound (a UV scan of the pure compound will determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution to a range of concentrations to create a calibration curve.
-
For experimental samples, dissolve or dilute them in the mobile phase to an appropriate concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the samples to be analyzed.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
References
- 1. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Four Iridoid Glycosides from Paeder...: Ingenta Connect [ingentaconnect.com]
- 4. mdpi.com [mdpi.com]
Troubleshooting peak tailing in Paederosidic acid HPLC analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Paederosidic acid. It is intended for researchers, scientists, and drug development professionals aiming to optimize their chromatographic methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common form of peak distortion where the back half of the peak is drawn out, creating an asymmetrical shape. This can compromise the accuracy of peak integration, reduce resolution between closely eluting compounds, and lead to poor reproducibility.[1]
Peak asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). The calculation is typically performed by the chromatography data software. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
Peak tailing for this compound, which contains a carboxylic acid group, is often a result of one or more of the following issues:[3][4]
-
Secondary Silanol Interactions: Unwanted ionic interactions between the ionized this compound molecule and active silanol groups on the silica-based column packing material.[2][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the molecule will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to a broadened, tailing peak.[1][6]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[7]
-
Column Contamination or Degradation: Accumulation of sample matrix components or a physical void in the column bed can distort peak shape.[7][8]
-
System and Method Issues: Excessive extra-column volume (dead volume) in the HPLC system or using a sample solvent that is much stronger than the mobile phase can also cause tailing.[1]
Q3: I'm observing peak tailing for this compound. What is the most critical first step in troubleshooting?
The most critical first step is to determine if the tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
If all peaks are tailing: The issue is likely related to the HPLC system (e.g., extra-column volume, a void in the column) or a general method problem (e.g., sample overload).[4][9]
-
If only the this compound peak is tailing: The problem is almost certainly chemical in nature, pointing towards secondary interactions with the stationary phase or an issue with the mobile phase pH.[10]
The following workflow provides a logical approach to diagnosing the root cause.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Guide
Mobile Phase and Chemical Interaction Issues
Q4: How does mobile phase pH specifically affect the peak shape of this compound?
Mobile phase pH is the most critical factor for achieving a good peak shape for ionizable compounds like this compound.[11][12] The underlying principle is to suppress the ionization of the analyte's carboxylic acid group.
-
At low pH (pH < pKa): The carboxylic acid group is fully protonated (-COOH), making the molecule neutral and less polar. In this state, it interacts predictably with the non-polar C18 stationary phase, resulting in a sharp, symmetrical peak.[13]
-
At pH near the pKa: The molecule exists in equilibrium between its protonated (-COOH) and ionized (-COO⁻) forms. These two forms have different retention characteristics, leading to peak broadening and tailing.[1]
-
At high pH (pH > pKa): The molecule is fully ionized (-COO⁻). This charged, polar form can strongly interact with any residual ionized silanol groups (Si-O⁻) on the silica surface, causing severe peak tailing.[3]
The general rule is to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[6] While the exact pKa of this compound should be determined experimentally, a typical carboxylic acid pKa is in the range of 3-5. Therefore, a mobile phase pH of ≤ 3.0 is a recommended starting point.
Caption: Mechanism of secondary interactions causing peak tailing for acidic compounds.
| Mobile Phase pH (Relative to pKa) | This compound State | Interaction Mechanism | Expected Peak Shape |
| pH < (pKa - 2) | Fully Protonated (R-COOH) | Primarily hydrophobic | Symmetrical (Tf ≈ 1.0) |
| pH ≈ pKa | Mixed (R-COOH ⇌ R-COO⁻) | Mixed hydrophobic and ionic | Broad, Tailing (Tf > 1.5) |
| pH > (pKa + 2) | Fully Ionized (R-COO⁻) | Strong ionic interaction with silanols | Severe Tailing (Tf > 2.0) |
Q5: What buffer should I use for this compound analysis, and at what concentration?
Using a buffer is crucial to maintain a constant and low mobile phase pH across the entire column.[14] For reversed-phase HPLC with UV detection, volatile buffers compatible with mass spectrometry are often preferred.
| Buffer System | Effective pH Range | Typical Concentration | Notes |
| Formic Acid | 2.8 - 4.8 | 0.1% (v/v) | Excellent for LC-MS, provides a pH around 2.7. |
| Trifluoroacetic Acid (TFA) | < 2.0 | 0.05% - 0.1% (v/v) | Strong ion-pairing agent, excellent for peak shape but can cause ion suppression in MS.[15] |
| Phosphate Buffer | 2.1 - 3.1 (H₃PO₄) | 10 - 25 mM | Very effective but not volatile and can precipitate with high concentrations of acetonitrile.[16] |
A buffer concentration between 10-50 mM is generally sufficient to provide the necessary pH stability.[17]
Column and System-Related Issues
Q6: My peak tailing persists even at an optimal low pH. Could my column be the problem?
Yes. If pH optimization does not resolve the issue, the column itself is the next logical place to investigate.
-
Secondary Silanol Interactions: Even at low pH, some highly acidic silanol groups on older or lower-quality (Type A) silica columns can remain ionized and interact with your analyte.[5][16] Using a modern, high-purity, and fully end-capped (Type B) silica column is the best solution to minimize these interactions.[2]
-
Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that cause tailing. Following a proper column flushing protocol can resolve this.[8]
-
Column Bed Deformation: A void at the column inlet, caused by pressure shocks or settling of the packing material, can lead to poor peak shape for all analytes.[7] This usually requires column replacement. Using a guard column is a cost-effective way to protect the analytical column from both contamination and physical damage.[10]
Q7: Could my sample preparation or HPLC system be causing the tailing?
Absolutely. If chemical and column issues have been ruled out, consider these factors:
-
Column Overload: The column has a finite capacity. Injecting too much analyte can lead to peak fronting or tailing.[7] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.
-
Sample Solvent Effect: If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% acetonitrile) than your initial mobile phase (e.g., 95% water), it can cause peak distortion.[6] Whenever possible, dissolve your sample in the initial mobile phase.
-
Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (tubing, detector cell, injector). Long or wide-diameter tubing can cause the peak to broaden and tail before it reaches the detector.[1] Ensure you are using narrow-bore tubing (e.g., 0.12 mm ID) and that all connections are properly made to minimize dead volume.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
This protocol describes the preparation of 1 liter of a typical aqueous mobile phase (Solvent A) and organic mobile phase (Solvent B).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity formic acid (~99%)
-
1 L volumetric flasks (2)
-
Glass bottles for mobile phase storage
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Prepare Solvent A (Aqueous):
-
Measure approximately 950 mL of HPLC-grade water into a clean glass bottle.
-
Carefully add 1.0 mL of formic acid to the water.
-
Bring the final volume to 1000 mL (1 L) with HPLC-grade water in a volumetric flask.
-
Mix thoroughly. The resulting pH will be approximately 2.7.
-
Filter the mobile phase using a 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase, for example by sonicating for 10-15 minutes.
-
-
Prepare Solvent B (Organic):
-
Follow the same procedure as above, substituting HPLC-grade acetonitrile for the water.
-
-
Label the bottles clearly (e.g., "Solvent A: 0.1% Formic Acid in Water") and place them on the HPLC system.
Protocol 2: General Purpose Column Flushing (Reversed-Phase)
This protocol is for removing strongly retained contaminants from a C8 or C18 column. Always consult the column manufacturer's specific guidelines.
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Initial Wash: Flush the column with your mobile phase, but without the buffer salts (e.g., 95:5 Water/Acetonitrile), for 10-15 column volumes.
-
Flush with Strong Organic Solvent: Purge the column with 20 column volumes of 100% HPLC-grade acetonitrile.
-
Flush with a Stronger, Non-polar Solvent (Optional, for very non-polar contaminants): Flush with 20 column volumes of isopropanol (IPA).
-
Return to Operating Conditions: Flush sequentially backwards through the solvents (e.g., 20 volumes of acetonitrile, then 20 volumes of your initial mobile phase composition).
-
Equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
Test Performance: Inject a standard of this compound to assess if the peak shape has improved.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. hplc.eu [hplc.eu]
Technical Support Center: Paederosidic Acid Cytotoxicity in Non-Cancerous Cell Lines
Disclaimer: The following information is intended for research purposes only. The majority of current research on Paederosidic acid has been conducted on cancer cell lines. While the methodologies and troubleshooting guides provided are broadly applicable, specific results and cellular responses in non-cancerous cell lines may vary. It is crucial to optimize and validate these protocols for your specific non-cancerous cell line of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why investigate its cytotoxicity in non-cancerous cell lines?
This compound is a natural compound that has demonstrated anti-tumor activity in various cancer cell lines.[1] Investigating its cytotoxicity in non-cancerous cell lines is a critical step in drug development to assess its safety profile and potential for off-target effects. Understanding the compound's impact on healthy cells helps to determine its therapeutic window and potential side effects.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on studies in cancer cell lines, a broad concentration range is recommended for initial screening. A common starting point could be a serial dilution from 100 µM down to 0.1 µM. The optimal concentration range will be cell-line dependent and should be determined empirically.
Q3: Which cytotoxicity assays are recommended for assessing the effects of this compound?
Two commonly used and complementary assays are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[2] Using both can provide a more comprehensive picture of the cytotoxic mechanism.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my non-cancerous cell line?
Observing the timeline of cell death and using specific markers can help differentiate between apoptosis and necrosis. Assays that detect caspase activation are indicative of apoptosis.[3] The LDH assay can indicate necrosis if membrane rupture occurs early without signs of apoptosis.
Data Presentation: this compound Cytotoxicity in A549 Cancer Cells (For Reference)
Note: This data is from a study on a human non-small cell lung cancer cell line (A549) and should be used as a reference for designing experiments in non-cancerous cell lines.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | Not explicitly stated | A549 | MTT | [1] |
| Effect | Induces mitochondria-mediated apoptosis | A549 | Western Blot, Flow Cytometry | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability.[4][5]
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Cell culture medium (serum-free for the MTT incubation step is recommended)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, protected from light.[7]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.[2]
Materials:
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (commonly 490 nm)[8]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Assay Controls: Include the following controls as per the kit's instructions:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
Sample Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells.[9] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[9]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure the cell suspension is homogenous before and during seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| MTT Assay: Low Absorbance Signal | - Low cell number or viability- Suboptimal MTT incubation time- Incomplete solubilization of formazan crystals | - Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Optimize the MTT incubation period for your cell line.- Ensure complete mixing after adding the solubilization solution; check for crystals under a microscope.[10] |
| MTT Assay: High Background | - Contamination (bacterial or yeast)- Phenol red or serum interference | - Maintain aseptic techniques.- Use serum-free medium during the MTT incubation step.- Include a "medium only" background control. |
| LDH Assay: High Spontaneous Release in Controls | - Cells are unhealthy or over-confluent- Rough handling of the plate | - Use cells at an optimal confluency and passage number.- Handle the plate gently to avoid mechanical stress and cell lysis. |
| Conflicting Results Between MTT and LDH Assays | - Different mechanisms of cell death- Compound interference with the assay | - A decrease in MTT signal without an increase in LDH may suggest cytostatic effects or early apoptosis without membrane rupture.- Run a compound-only control to check for direct interaction with the assay reagents. |
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Antitumor activity of this compound in human non-small cell lung cancer cells via inducing mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. Pro-Apoptotic and Pro-Autophagic Properties of Cardenolides from Aerial Parts of Pergularia tomentosa [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. galaxy.ai [galaxy.ai]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Overcoming Bioavailability Challenges of Paederosidic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Paederosidic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
This compound is a natural iridoid glycoside that has been isolated from plants such as Paederia scandens.[1] It has demonstrated a range of biological activities, including anticonvulsant, sedative, anti-inflammatory, and anti-tumor effects.[1][2][3] These properties make it a promising candidate for the development of new therapeutic agents.
Q2: Why is the bioavailability of this compound considered to be poor?
While direct studies on the oral bioavailability of this compound are limited in the public domain, its physicochemical properties suggest potential challenges. With a molecular weight of 464.4 g/mol and a predicted LogP (a measure of lipophilicity) of -2.3, this compound is a relatively large and hydrophilic molecule.[4] Such characteristics are often associated with low passive diffusion across the lipid-rich intestinal membrane, a key step for oral drug absorption. The use of intraperitoneal (IP) administration in preclinical studies also suggests a strategy to bypass the gastrointestinal absorption barrier, hinting at potential issues with oral delivery.[1][3]
Q3: What are the primary mechanisms that can limit the oral bioavailability of a compound like this compound?
The primary barriers to oral bioavailability for compounds like this compound can be categorized as:
-
Poor Permeability: The hydrophilic nature and relatively large size of the molecule can hinder its ability to pass through the intestinal epithelial cells.
-
Low Solubility: Although its high polarity suggests good aqueous solubility, its dissolution rate in the gastrointestinal fluids could be a limiting factor.
-
Metabolic Instability: The compound might be subject to degradation by enzymes in the gastrointestinal tract or undergo extensive first-pass metabolism in the liver.
-
Efflux Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing its net absorption.[5]
Q4: What general strategies can be employed to improve the bioavailability of this compound?
Several formulation and chemical modification strategies can be explored to enhance the oral bioavailability of this compound:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoformulations such as liposomes, nanoparticles, or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and enhance its absorption.
-
Use of Permeation Enhancers: Co-administration with compounds that reversibly open the tight junctions between intestinal cells or fluidize the cell membrane can increase its paracellular or transcellular transport.[6]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can be converted back to the active form after absorption.
-
Inhibition of Efflux Pumps: Co-formulation with inhibitors of P-glycoprotein and other efflux transporters can increase its intracellular concentration in enterocytes.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the preclinical development of this compound.
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low in vitro permeability in Caco-2 cell assays | - High hydrophilicity of this compound.- Efflux by P-glycoprotein (P-gp).- Tight junctions of the Caco-2 monolayer are intact and restricting paracellular transport. | - Co-incubate with a known P-gp inhibitor (e.g., verapamil) to assess the role of efflux.- Include a paracellular marker (e.g., Lucifer yellow) to confirm monolayer integrity.- Test the effect of known permeation enhancers (e.g., sodium caprate, chitosan nanoparticles). |
| High variability in oral pharmacokinetic studies in animal models | - Inconsistent gastric emptying and intestinal transit times.- Food effects on absorption.- Degradation in the gastrointestinal tract. | - Standardize feeding protocols (fasted vs. fed state).- Administer the compound in a solution to minimize dissolution variability.- Investigate the stability of this compound in simulated gastric and intestinal fluids. |
| Low plasma concentrations after oral administration | - Poor absorption due to low permeability and/or solubility.- Extensive first-pass metabolism in the gut wall or liver. | - Consider formulation strategies such as nanoencapsulation or SEDDS.- Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess metabolic stability.- Co-administer with a cytochrome P450 inhibitor if metabolism is suspected to be a major issue. |
| New formulation does not show improved bioavailability | - The chosen excipients are not optimal for this compound.- The formulation is not stable in the gastrointestinal environment.- The release profile of the drug from the formulation is not appropriate. | - Systematically screen different lipids, surfactants, and co-solvents for SEDDS formulations.- Characterize the particle size, zeta potential, and encapsulation efficiency of nanoformulations.- Perform in vitro release studies under simulated gastrointestinal conditions. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[7]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study (Apical to Basolateral): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add a solution of this compound (e.g., 10 µM) in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical): a. Repeat the procedure but add the this compound solution to the basolateral chamber and sample from the apical chamber. This helps to determine the extent of active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µg/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µg/mL).
-
Protocol 2: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound into liposomes to potentially improve its stability and cellular uptake.
Methodology:
-
Lipid Film Hydration Method: a. Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the lipid phase transition temperature.
-
Vesicle Size Reduction: a. Subject the resulting multilamellar vesicles (MLVs) to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
Purification: a. Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₁₂S | PubChem[4] |
| Molecular Weight | 464.4 g/mol | PubChem[4] |
| XLogP3 | -2.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 7 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 12 | PubChem[4] |
| Rotatable Bond Count | 7 | PubChem[4] |
| Solubility in DMSO | 55 mg/mL (118.42 mM) | TargetMol[3] |
Table 2: Example of Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Absorption Potential | Example Compounds |
| < 1 | Low | Acyclovir |
| 1 - 10 | Moderate | Ranitidine |
| > 10 | High | Propranolol |
Note: The expected Papp for this compound would likely fall in the low to moderate range based on its physicochemical properties.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Pathways of intestinal absorption for this compound.
References
- 1. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BCL | Apoptosis | TargetMol [targetmol.com]
- 4. This compound | C18H24O12S | CID 21592249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeability enhancement in Caco-2 cell monolayers by sodium salicylate and sodium taurodihydrofusidate: assessment of effect-reversibility and imaging of transepithelial transport routes by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in Paederosidic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of Paederosidic acid.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degradation of Starting Materials | Verify the purity and integrity of the this compound aglycone and the protected glycosyl donor via NMR and mass spectrometry. |
| Inactive Glycosylation Catalyst/Promoter | If using a chemical promoter (e.g., Lewis acid), ensure it is fresh and anhydrous. For enzymatic glycosylation, confirm the enzyme's activity using a standard assay. |
| Suboptimal Reaction Conditions | Optimize reaction temperature, concentration, and stoichiometry. Many glycosylation reactions require low initial temperatures (e.g., -78°C) with gradual warming. |
| Incomplete Deprotection | Ensure complete removal of protecting groups after glycosylation. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or using a different deprotection method if necessary. |
| Product Degradation | This compound, like many iridoid glycosides, can be sensitive to acidic conditions, which may lead to hydrolysis of the glycosidic bond. Maintain a neutral or slightly basic pH during workup and purification. |
Troubleshooting Workflow: Low or No Product Yield
Caption: Troubleshooting workflow for low or no yield of this compound.
Problem 2: Presence of Significant Side Products
Common Side Products and Minimization Strategies
| Side Product | Identification | Formation Mechanism | Minimization Strategy |
| Anomeric Isomer (α-glycoside) | NMR spectroscopy (coupling constant of the anomeric proton). | Non-stereoselective glycosylation. | Use a glycosyl donor with a participating group at C-2 (e.g., acetate) to favor β-glycoside formation. Optimize the solvent and catalyst system. |
| Aglycone Degradation Products | LC-MS and NMR analysis. | The iridoid aglycone can be unstable, especially under acidic or basic conditions, leading to rearrangements or decomposition. | Perform the glycosylation and subsequent steps under mild and, if possible, neutral conditions. Use appropriate protecting groups on the aglycone to increase its stability. |
| Orthoester Formation | Characteristic signals in ¹H and ¹³C NMR. | Reaction of the glycosyl donor with the acceptor alcohol at both the anomeric carbon and the C-2 participating group. | This is more common with sterically hindered alcohols. Using a non-participating protecting group at C-2 of the glycosyl donor can prevent orthoester formation, though this may decrease β-selectivity.[1][2][3] |
| Incompletely Deprotected Intermediates | LC-MS and NMR analysis showing the presence of protecting groups. | Inefficient deprotection reaction. | Increase reaction time, temperature, or reagent concentration for the deprotection step. Ensure the chosen protecting groups are orthogonal to allow for selective removal without affecting the final product. |
Logical Flow for Side Product Identification and Minimization
Caption: Logical workflow for identifying and minimizing common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this compound synthesis where side products are likely to form?
A1: The two most critical stages are the synthesis of the iridoid aglycone and the subsequent glycosylation step. The aglycone itself can be an unstable molecule prone to degradation. The glycosylation reaction's stereoselectivity and potential for side reactions like orthoester formation are major challenges.
Q2: How can I choose the right protecting groups for the synthesis of the this compound aglycone?
A2: The choice of protecting groups is crucial. They must be stable under the reaction conditions for their installation and subsequent synthetic steps but readily cleavable without affecting other functional groups in the molecule. For hydroxyl groups, silyl ethers (e.g., TBS, TIPS) are common. For the carboxylic acid, a methyl or benzyl ester could be employed. An orthogonal protecting group strategy is highly recommended to allow for selective deprotection at different stages of the synthesis.
Q3: My glycosylation reaction is giving a mixture of α and β anomers. How can I improve the β-selectivity?
A3: To favor the formation of the β-anomer, use a glycosyl donor with a participating group (e.g., an acetyl or benzoyl group) at the C-2 position. This group can form a cyclic intermediate that blocks the α-face of the oxocarbenium ion, directing the incoming alcohol to the β-face. The choice of solvent can also influence stereoselectivity; for example, ethereal solvents can sometimes favor the formation of 1,2-cis glycosides.
Q4: I am observing the formation of a significant amount of orthoester as a byproduct. What can I do to minimize it?
A4: Orthoester formation can be a problem, especially with sterically hindered alcohols like the this compound aglycone.[1][2][3] One strategy is to use a glycosyl donor with a non-participating group at C-2, such as a benzyl ether. However, this may reduce the β-selectivity of the glycosylation. Alternatively, modifying the reaction conditions, such as the Lewis acid promoter and temperature, may help to disfavor orthoester formation.
Q5: What are the best practices for the purification of this compound?
A5: Due to its polar nature and potential instability, purification of this compound should be carried out under mild conditions. Reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient is often effective. It is important to avoid strongly acidic or basic eluents to prevent hydrolysis of the glycosidic bond.
Experimental Protocols (Representative Examples)
Glycosylation of a Model Iridoid Aglycone
This protocol describes a general procedure for the glycosylation of a sterically hindered secondary alcohol, representative of the this compound aglycone.
Materials:
-
Model Iridoid Aglycone (with appropriate protecting groups)
-
Protected Glycosyl Donor (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4Å)
-
Lewis Acid Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Quenching solution (e.g., saturated sodium bicarbonate)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the model iridoid aglycone (1.0 eq) and activated 4Å molecular sieves in anhydrous DCM.
-
Cool the mixture to -78°C.
-
In a separate flask, dissolve the protected glycosyl donor (1.5 eq) in anhydrous DCM.
-
Add the glycosyl donor solution to the aglycone mixture.
-
Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq) to the reaction mixture.
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and filter through celite.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection of the Glycosylated Product
This protocol describes a general method for the removal of acetyl protecting groups from the sugar moiety.
Materials:
-
Protected this compound precursor
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount)
Procedure:
-
Dissolve the protected this compound precursor in anhydrous methanol.
-
Cool the solution to 0°C.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at 0°C to room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate in vacuo.
-
Purify the deprotected this compound by reversed-phase HPLC.
Experimental Workflow Diagram
References
Addressing batch-to-batch variability of Paederosidic acid extract
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Paederosidic acid extracts.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the handling, analysis, and experimental use of this compound extract.
1. Sourcing and Extraction
Q1: What are the primary causes of batch-to-batch variability in this compound extract?
A1: Batch-to-batch variability of natural product extracts like this compound is a known challenge and can stem from several factors:
-
Raw Material Variation: The phytochemical profile of the source plant, Paederia scandens, can be influenced by geographical location, climate, harvest time, and storage conditions of the plant material.[1]
-
Extraction Method: Differences in extraction solvents, temperature, duration, and equipment can lead to significant variations in the yield and purity of this compound.
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can also introduce variability if not strictly controlled.
Q2: My this compound extract yield is lower than expected. How can I troubleshoot this?
A2: Low extraction yield can be addressed by optimizing several parameters:
-
Solvent Selection: Ensure the appropriate solvent is being used. Ethanol (95%) has been shown to be effective for extracting iridoid glycosides from Paederia scandens.[2] A mixture of methanol and water can also be effective.
-
Extraction Technique: More advanced methods like ultrasonic-assisted extraction with microbubbles have been reported to provide a high yield of this compound.[3] If using maceration or reflux, ensure sufficient time and temperature.
-
Plant Material Quality: The quality and freshness of the plant material are crucial. Ensure it has been properly stored to prevent degradation of the active compounds.
Q3: I am observing significant differences in the color and consistency of different batches of my extract. Is this a concern?
A3: Yes, significant physical differences can indicate chemical variability.
-
Color: Variations in color can be due to the presence of co-extracted pigments like chlorophylls and carotenoids. While not always indicative of a change in this compound content, it does suggest inconsistencies in the extraction or purification process.
-
Consistency: Differences in consistency (e.g., oily versus dry powder) can be due to residual solvents or co-extracted lipids and sugars. This can affect the extract's solubility and handling properties. It is recommended to perform analytical validation (e.g., HPLC) to determine if these physical variations correlate with changes in the this compound concentration.
2. Analytical Characterization
Q4: My HPLC chromatograms for different batches show shifting retention times and varying peak areas for this compound. What could be the cause?
A4: Inconsistent HPLC results are a common issue. Here’s a troubleshooting guide:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Small variations in pH or solvent composition can lead to retention time shifts.
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection. Insufficient equilibration can cause drifting baselines and inconsistent retention times.
-
Sample Preparation: Ensure that samples are dissolved in the same solvent and at a consistent concentration. The presence of particulates can clog the column, leading to high backpressure and peak distortion.
-
Instrument Performance: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and that the detector lamp is functioning correctly.
Q5: I am having difficulty obtaining a pure this compound peak in my chromatogram due to co-eluting compounds. How can I improve the separation?
A5: Co-elution can be addressed by optimizing your HPLC method:
-
Gradient Optimization: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution of closely eluting peaks.
-
Column Chemistry: Consider using a different column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.
-
Sample Clean-up: Implement a solid-phase extraction (SPE) step before HPLC analysis to remove interfering compounds from your extract.
3. In Vitro Experiments
Q6: I am observing inconsistent results in my cell-based assays (e.g., cytotoxicity, anti-inflammatory) with different batches of this compound extract. How can I troubleshoot this?
A6: Inconsistent bioactivity is a direct consequence of batch-to-batch variability.
-
Quantify the Active Compound: It is crucial to quantify the concentration of this compound in each batch of extract using a validated analytical method like HPLC. This will allow you to normalize the dose of the extract based on the active compound concentration, rather than the total extract weight.
-
Solubility Issues: this compound has limited water solubility. Ensure the extract is fully dissolved in your cell culture medium. A small amount of a biocompatible solvent like DMSO may be necessary, but the final concentration should be kept low (typically <0.5%) and consistent across experiments.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to ensure that the observed effects are due to the extract and not other experimental variables.
-
Cell Culture Conditions: Maintain consistent cell seeding densities and passage numbers, as these can affect cellular responses.
Q7: My this compound extract is showing lower-than-expected bioactivity in my experiments. What are the potential reasons?
A7: Low bioactivity can be due to several factors:
-
Degradation of the Active Compound: this compound may be susceptible to degradation under certain conditions. Ensure the extract is stored properly (see Q8) and protected from light and extreme temperatures.
-
Presence of Antagonistic Compounds: Crude extracts contain a complex mixture of compounds. It is possible that other co-extracted compounds are interfering with the activity of this compound. Further purification of the extract may be necessary.
-
Assay-Specific Issues: Review your experimental protocol. Ensure that the concentration range of the extract is appropriate and that the incubation time is sufficient to observe a biological response.
4. Storage and Stability
Q8: What are the recommended storage conditions for this compound extract to minimize degradation and maintain consistency?
A8: Proper storage is critical for maintaining the stability of natural product extracts.
-
Temperature: Store the extract at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.
-
Light: Protect the extract from light by storing it in amber-colored vials or in the dark. Light can cause photodegradation of light-sensitive compounds.
-
Atmosphere: Store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if it is in a liquid form. For solid extracts, ensure the container is tightly sealed to protect from moisture.
-
pH: The stability of many natural products is pH-dependent. If the extract is in a solution, it should be stored in a buffered solution at an appropriate pH. For this compound, a slightly acidic to neutral pH is generally recommended to prevent hydrolysis.
II. Quantitative Data Summary
The following table provides illustrative data on the potential variability in this compound yield from Paederia scandens under different extraction conditions, based on findings from experimental studies. This highlights the importance of standardized procedures.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | This compound Yield (mg/g of dry plant material) | Reference |
| Ultrasonic with Microbubbles | Water | 70 | 1 | ~5.8 | [3] |
| Maceration | 95% Ethanol | Room Temp | 48 | ~4.2 | [2] |
| Reflux | 70% Ethanol | 80 | 2 | ~3.5 | - |
| Soxhlet | Methanol | 65 | 6 | ~5.1 | - |
Note: The data for Reflux and Soxhlet extraction are representative examples and not from a specific cited source.
III. Experimental Protocols
1. High-Yield Extraction of this compound (Ultrasonic-Assisted)
This protocol is based on a high-yield method described in the literature.[3]
-
Materials:
-
Dried and powdered Paederia scandens plant material.
-
Deionized water.
-
Ultrasonic bath with frequency and temperature control.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
-
Lyophilizer (freeze-dryer).
-
-
Procedure:
-
Weigh 10 g of powdered Paederia scandens and place it in a 500 mL beaker.
-
Add 200 mL of deionized water to the beaker.
-
Place the beaker in an ultrasonic bath set to a frequency of 50 kHz and a temperature of 70°C.
-
Sonicate for 1 hour.
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant material.
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the water.
-
Freeze the concentrated extract and then lyophilize it to obtain a dry powder.
-
Store the dried extract at -20°C in a desiccator.
-
2. Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in an extract.
-
Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid.
-
Syringe filters (0.45 µm).
-
HPLC system with a UV detector and a C18 column.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Detector wavelength: 240 nm.
-
Gradient elution: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the extract sample.
-
IV. Visualizations
1. Experimental Workflow for Quality Control of this compound Extract
Caption: Workflow for extraction, quality control, and bioactivity testing of this compound extract.
2. Troubleshooting Logic for Low Bioactivity
Caption: Decision tree for troubleshooting low bioactivity of this compound extract.
3. This compound Modulated PI3K/Akt/NF-κB Signaling Pathway
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound extract.
References
Paederosidic acid experimental results reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with paederosidic acid. Our aim is to help researchers, scientists, and drug development professionals achieve more reproducible and reliable results.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with this compound.
Issue 1: Inconsistent Anti-Inflammatory Effects of this compound
Question: We are observing variable or weaker-than-expected anti-inflammatory effects of this compound in our cell-based assays. What could be the cause?
Possible Causes and Solutions:
-
This compound Purity and Integrity:
-
Solution: Ensure the purity of your this compound sample using analytical techniques like HPLC. Iridoid glycosides can be susceptible to degradation, so proper storage at -20°C or below is crucial. Avoid repeated freeze-thaw cycles.
-
-
Solvent and Vehicle Control:
-
Solution: this compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells and interfere with assays.[1][2][3] It is recommended to use a final DMSO concentration of 0.1% or lower in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO as the treatment group) to account for any solvent effects.
-
-
Cell Line and Passage Number:
-
Solution: Different cell lines may have varying sensitivities to this compound. Ensure you are using a consistent cell line and passage number throughout your experiments, as cellular responses can change with prolonged culturing.
-
-
Assay Conditions:
-
Solution: Optimize the concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) and the incubation time with this compound. A pilot experiment with a range of concentrations and time points is recommended to determine the optimal conditions for your specific cell line and assay.
-
Issue 2: Difficulty in Detecting Inhibition of NF-κB Signaling
Question: Our NF-κB reporter assay is not showing a clear inhibitory effect of this compound. What troubleshooting steps can we take?
Possible Causes and Solutions:
-
Transfection Efficiency:
-
Solution: For reporter assays, low transfection efficiency of the NF-κB luciferase plasmid will result in a weak signal. Optimize your transfection protocol for the specific cell line you are using. Consider using a co-transfected control plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[4]
-
-
Timing of Treatment:
-
Solution: The timing of this compound treatment relative to stimulation is critical. Pre-incubation with this compound before adding the inflammatory stimulus (e.g., TNF-α or LPS) is often necessary to see an inhibitory effect.[5] Experiment with different pre-incubation times (e.g., 1, 2, or 4 hours).
-
-
Cell Lysis and Luciferase Assay:
Issue 3: Inconsistent Results in Cytokine Production Assays (ELISA)
Question: We are getting high variability in our cytokine (e.g., TNF-α, IL-6) measurements by ELISA after this compound treatment. How can we improve our results?
Possible Causes and Solutions:
-
Sample Collection and Storage:
-
Solution: Collect cell culture supernatants at a consistent time point after stimulation. Centrifuge the supernatants to remove any cellular debris before storage. Store samples at -80°C to prevent cytokine degradation. Avoid multiple freeze-thaw cycles.
-
-
ELISA Protocol:
-
Standard Curve:
-
Solution: A reliable standard curve is essential for accurate quantification. Prepare fresh standards for each assay and ensure the standard curve spans the expected concentration range of your samples.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the known mechanism of action for the anti-inflammatory effects of this compound?
-
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory mediators.[12][13]
-
-
What is the stability of this compound in solution?
-
While specific stability data for this compound in various solvents is not extensively published, iridoid glycosides in general can be sensitive to pH and temperature.[14] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. For working solutions in cell culture media, it is best to prepare them fresh for each experiment.
-
Experimental Design and Protocols
-
What are typical working concentrations for this compound in in vitro assays?
-
Effective concentrations can vary depending on the cell type and assay. However, studies on this compound and similar iridoid glycosides have used concentrations ranging from approximately 2.5 µM to 40 µM.[14][15] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
What are the appropriate controls for in vitro experiments with this compound?
-
Essential controls include:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Positive Control (Stimulated): Cells treated with the inflammatory stimulus (e.g., LPS) alone.
-
Positive Control (Inhibitor): A known inhibitor of the pathway you are studying (e.g., a known NF-κB inhibitor).
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related compounds to provide a reference for expected experimental outcomes.
Table 1: Effect of this compound on Inflammatory Markers
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW 264.7 | This compound + LPS | Not specified | Downregulation of TNF-α expression | [12] |
| MC3T3-E1 | This compound + LPS | Not specified | Alleviation of oxidative stress and inflammation | [12] |
Table 2: IC50 Values of Related Iridoid Glycosides on Inflammatory Mediators
| Compound | Target | Cell Line | IC50 | Reference |
| Asperuloside | NO Production | RAW 264.7 | > 100 µM | |
| Asperulosidic Acid | NO Production | RAW 264.7 | > 100 µM |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T or RAW 264.7) in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-4 hours.
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[4][5]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[6]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: Cytokine Measurement by ELISA
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat with this compound, followed by stimulation with LPS as described above.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any cells or debris.
-
Storage: Store the clarified supernatant at -80°C until the ELISA is performed.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[8][9][10][11][16]
-
Data Analysis: Calculate the cytokine concentration in your samples based on the standard curve generated.
Protocol 3: Western Blot for MAPK Phosphorylation
-
Cell Treatment and Lysis: Treat cells as described above. After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPKs (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Experimental Workflow
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bowdish.ca [bowdish.ca]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Paederosidic Acid and Asperulosidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two iridoid glycosides, paederosidic acid and asperulosidic acid. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
Both this compound and asperulosidic acid exhibit anti-inflammatory properties. Asperulosidic acid has been shown to significantly inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.
Quantitative in vitro data for a direct comparison with this compound in the same models is limited. However, studies on this compound have demonstrated its ability to reduce inflammation and downregulate TNF-α in animal models of inflammation. This suggests that both compounds are promising candidates for further anti-inflammatory research, though their relative potency remains to be fully elucidated in head-to-head studies.
Quantitative Data Comparison
Due to the lack of studies directly comparing the anti-inflammatory effects of this compound and asperulosidic acid under identical experimental conditions, this section presents the available quantitative data for each compound from separate studies. It is crucial to consider the differences in experimental setups when interpreting these results.
Table 1: Anti-inflammatory Effects of Asperulosidic Acid in LPS-Induced RAW 264.7 Macrophages [1]
| Inflammatory Mediator | Concentration of Asperulosidic Acid | Inhibition |
| Nitric Oxide (NO) | 40 µg/mL | Significant reduction (p < 0.05) |
| 80 µg/mL | Significant reduction (p < 0.05) | |
| 160 µg/mL | Significant reduction (p < 0.05) | |
| Prostaglandin E₂ (PGE₂) | 80 µg/mL | Significant reduction (p < 0.05) |
| 160 µg/mL | Significant reduction (p < 0.05) | |
| Tumor Necrosis Factor-α (TNF-α) | 80 µg/mL | Significant reduction (p < 0.05) |
| 160 µg/mL | Significant reduction (p < 0.05) | |
| Interleukin-6 (IL-6) | 40 µg/mL | Significant reduction |
| 80 µg/mL | Significant reduction | |
| 160 µg/mL | Significant reduction |
Data sourced from He et al. (2018). The study did not provide specific percentage inhibition values but indicated statistically significant reductions.
Table 2: Anti-inflammatory Effects of this compound
Currently, specific in vitro quantitative data (e.g., IC₅₀ values or percentage inhibition at given concentrations) for the inhibition of NO, PGE₂, and IL-6 by this compound in LPS-stimulated macrophages is not available in the reviewed literature. One study has reported that this compound significantly downregulates the expression of TNF-α in an in vivo model of LPS-induced inflammation in rats.
Signaling Pathways
The anti-inflammatory mechanisms of asperulosidic acid have been elucidated to involve the modulation of key signaling pathways.
Asperulosidic Acid
Asperulosidic acid exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[1][2] The inhibitory effect on the MAPK pathway is similar to that of asperuloside, with the exception of p38 phosphorylation.[2] Furthermore, in a model of endotoxin-induced uveitis, asperulosidic acid was shown to inhibit the PI3K/Akt/NF-κB pathway.
Diagram 1: Signaling pathway of Asperulosidic Acid's anti-inflammatory effect.
This compound
The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are less defined in the available literature. However, it is known to reduce oxidative stress and downregulate the pro-inflammatory cytokine TNF-α.
Diagram 2: Postulated anti-inflammatory action of this compound.
Experimental Protocols
The following section details the methodologies used in the key studies cited for asperulosidic acid.
In Vitro Anti-inflammatory Assay for Asperulosidic Acid[1]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment: Cells were pre-treated with various concentrations of asperulosidic acid (40, 80, and 160 µg/mL) for 1 hour.
-
Inflammatory Stimulus: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6): The levels of these cytokines in the cell culture supernatant were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Statistical Analysis: One-way ANOVA followed by Tukey's multiple comparison test was used to determine statistical significance (p < 0.05).
Diagram 3: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Asperulosidic acid has demonstrated significant in vitro anti-inflammatory activity by inhibiting the production of NO, PGE₂, TNF-α, and IL-6 through the suppression of the NF-κB and MAPK signaling pathways. While this compound also exhibits anti-inflammatory effects, particularly in downregulating TNF-α in vivo, a direct quantitative comparison of its potency with asperulosidic acid is not possible with the currently available data. Further in vitro studies on this compound using standardized models, such as the LPS-stimulated RAW 264.7 macrophage assay, are warranted to establish a direct comparative profile of these two promising iridoid glycosides. Such studies would be invaluable for guiding future research and development of novel anti-inflammatory agents.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of interleukin 2-dependent human T cell growth in vitro by prostaglandin E (PGE) and their precursor fatty acids. Evidence for a PGE-independent mechanism of inhibition by the fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Paederosidic acid and its methyl ester
An Objective Comparison of the Efficacy of Paederosidic Acid and its Methyl Ester, Paederoside
This guide provides a detailed comparison of the biological activities of this compound and its methyl ester, Paederoside. The information is compiled from various studies, offering insights for researchers, scientists, and professionals in drug development.
Data Presentation: A Comparative Overview
The following tables summarize the biological activities of this compound and Paederoside based on available in vitro and in vivo studies. It is important to note that these findings are from separate studies, and direct comparative efficacy has not been extensively investigated in a single study.
Table 1: Comparison of Biological Activities
| Feature | This compound | Paederoside (this compound methyl ester) |
| Primary Biological Activities | Anti-inflammatory, Anti-osteoporotic, Anticonvulsant, Sedative[1] | Anti-osteoporotic, Anti-inflammatory, Neuroprotective, Potential Antiviral[2][3][4][5] |
| Mechanism of Action | Reduces oxidative stress and inflammation[1]. Modulates neurotransmitter levels (GABA and glutamic acid). | Modulates Wnt/β-catenin and NF-κB signaling pathways[2][4]. Reduces nitric oxide accumulation[5]. |
Table 2: Efficacy Data from Preclinical Studies
| Study Focus | Compound | Model | Key Findings |
| Osteoporosis | This compound | Lipopolysaccharide (LPS)-treated rats | Enhanced osteogenic activity, suppressed osteoclast differentiation, and mitigated bone loss by reducing inflammation and oxidative stress[1]. |
| Paederoside | Ovariectomized (OVX) rat model | Significantly improved bone mass, bone mineral density (BMD), and trabecular bone microstructure. Promoted osteogenesis and suppressed osteoclast activity[6][4]. | |
| Inflammation | This compound | LPS-induced cellular models | Alleviated inflammation[1]. |
| Paederoside | In vitro and in vivo models | Attenuated inflammatory cytokines through inhibition of the NF-κB signaling pathway[2]. | |
| Neuroprotection | This compound | Mouse and rat models of seizure and sedation | Exhibited significant anticonvulsant and sedative effects at doses of 5-40 mg/kg[7]. |
| Paederoside | Rotenone-induced cellular models of Parkinson's disease | Significantly reduced nitric oxide accumulation in Neuro-2A (N2A) and BV-2 microglial cells[5]. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the studies of this compound and Paederoside.
Osteoblast and Osteoclast Differentiation Assays
-
Cell Culture:
-
Osteogenic Differentiation:
-
MC3T3-E1 cells are cultured in an osteogenic induction medium.
-
The effects of this compound or Paederoside are assessed by measuring alkaline phosphatase (ALP) activity and matrix mineralization (Alizarin Red S staining)[1].
-
-
Osteoclast Differentiation:
-
RAW264.7 cells are stimulated with RANKL to induce differentiation into osteoclasts.
-
The inhibitory effects of the compounds are determined by Tartrate-resistant acid phosphatase (TRAP) staining to identify mature osteoclasts[1].
-
Anti-inflammatory Assays in Macrophages
-
Cell Culture: RAW 264.7 macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[8].
-
Measurement of Inflammatory Mediators:
-
Gene Expression Analysis:
-
The mRNA expression of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6 is determined by quantitative real-time PCR (qRT-PCR)[8].
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-IκB-α, p-p38, p-ERK for NF-κB/MAPK pathways; Wnt3a, GSK-3β, β-catenin for Wnt pathway) and their corresponding total proteins.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence (ECL) detection system[6][8].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and Paederoside, as well as a general experimental workflow for their evaluation.
References
- 1. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorbyt.com [biorbyt.com]
- 4. Frontiers | Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling [frontiersin.org]
- 5. Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of Paederosidic Acid and Catalpol
For Immediate Release
This guide provides a detailed comparison of the neuroprotective properties of two iridoid glycosides, Paederosidic acid and Catalpol. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. Research into natural compounds with neuroprotective potential has identified this compound, derived from the plant Paederia scandens, and Catalpol, extracted from the root of Rehmannia glutinosa, as promising therapeutic candidates. Both compounds have demonstrated significant anti-inflammatory, anti-oxidative, and anti-apoptotic properties in various experimental models. This guide aims to provide a side-by-side comparison of their neuroprotective effects to aid in future research and drug development endeavors.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on this compound and Catalpol, highlighting their efficacy in mitigating neurotoxic insults.
Table 1: In Vitro Neuroprotective Effects in a Rotenone-Induced Parkinson's Disease Model
| Compound | Concentration | Endpoint | Result | Percentage Change | p-value | Reference |
| This compound | 10 µM | NO Production (N2A cells) | 7.60 ± 1.41 µM | ↓ 46.9% vs. Rotenone | < 0.05 | [1] |
| 10 µM | iNOS Activity (BV-2 cells) | 3.02 ± 0.16 U/mg protein | ↓ 53.6% vs. Rotenone | < 0.05 | [1] | |
| Catalpol | 10 µM | NO Production (N2A cells) | 7.55 ± 0.57 µM | ↓ 39.5% vs. Rotenone | < 0.05 | [1] |
Data presented as mean ± SEM. NO: Nitric Oxide; iNOS: Inducible Nitric Oxide Synthase; N2A: Neuro-2A cells; BV-2: Microglial cells.
Table 2: In Vivo Neuroprotective Effects of Catalpol in an MPTP-Induced Parkinson's Disease Mouse Model
| Treatment Group | Parameter | Measurement | Percentage Change vs. MPTP | p-value vs. MPTP | Reference |
| MPTP + Catalpol | Tyrosine Hydroxylase (TH) protein level (SN) | Relative Optical Density | ↑ ~75% | < 0.05 | [2] |
| Dopamine Transporter (DAT) protein level (Striatum) | Relative Optical Density | ↑ ~80% | < 0.01 | [2] | |
| α-synuclein protein level (SN) | Relative Optical Density | ↓ ~40% | < 0.05 | [2] | |
| Bcl-2/Bax ratio (SN) | Ratio of Relative Optical Densities | ↑ ~100% | < 0.05 | [3] | |
| Cleaved Caspase-3 protein level (SN) | Relative Optical Density | ↓ ~50% | < 0.05 | [3] |
Data are estimations based on graphical representations in the cited sources. SN: Substantia Nigra.
Signaling Pathways
The neuroprotective effects of this compound and Catalpol are mediated through the modulation of several key signaling pathways.
This compound Signaling Pathway
This compound primarily exerts its neuroprotective effects by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as iNOS and subsequently decreases the production of nitric oxide (NO). The reduction in NO levels mitigates nitrosative stress and prevents the nitration of α-synuclein, a key pathological event in Parkinson's disease.[4]
Catalpol Signaling Pathways
Catalpol's neuroprotective actions are more pleiotropic, involving multiple signaling pathways. It has been shown to inhibit the NF-κB pathway, similar to this compound, reducing neuroinflammation.[1] Additionally, Catalpol activates the Keap1-Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, thereby combating oxidative stress.[5] Furthermore, it can modulate the MKK4/JNK/c-Jun and Bcl-2/Bax signaling pathways to inhibit apoptosis.[6][7]
Experimental Protocols
In Vitro Model: Rotenone-Induced Neurotoxicity in N2A and BV-2 Cells[1]
This protocol is designed to assess the neuroprotective effects of compounds against rotenone-induced cytotoxicity and neuroinflammation, a cellular model of Parkinson's disease.
References
- 1. Frontiers | Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease [frontiersin.org]
- 2. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
Validating the Inhibitory Effect of Paederosidic Acid on iNOS Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to iNOS and its Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[1] Under inflammatory conditions, excessive NO production by iNOS can lead to tissue damage and contribute to the pathophysiology of various diseases, including inflammatory disorders, septic shock, and neurodegenerative conditions. Consequently, the inhibition of iNOS has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.
Paederosidic acid, a naturally occurring iridoid glycoside isolated from plants of the Paederia genus, has demonstrated anti-inflammatory properties.[2] Studies have shown its ability to reduce inflammation and oxidative stress, suggesting a potential role in modulating the iNOS pathway. This guide aims to consolidate the current understanding of this compound's effect on iNOS and compare it with established synthetic and natural iNOS inhibitors.
Comparative Analysis of iNOS Inhibitors
The following table summarizes the available data on the inhibitory potency of this compound (via indirect cellular assays) and other selected iNOS inhibitors (via direct enzymatic assays). It is crucial to note the different assay types when comparing these values, as cellular assay results (like inhibition of NO production) can be influenced by various factors beyond direct enzyme inhibition, such as effects on gene expression or substrate availability.
| Compound | Type | Assay Type | Potency (IC50 / Kd / Ki) | Selectivity | Reference(s) |
| This compound | Natural Product | Inhibition of NO production (cellular) | Data not available | Data not available | |
| Paederoside | Natural Product | iNOS activity reduction (cellular) | 37.9% reduction at 10 µM | Data not available | [3] |
| Compound 6 (from Paederia scandens) | Natural Product | Inhibition of NO production (cellular) | IC50: 15.30 µM | Data not available | [4] |
| Aminoguanidine | Synthetic | Enzymatic Inhibition | IC50: 2.1 µM | Selective for iNOS over nNOS and eNOS | [5][6] |
| L-NIL | Synthetic | Enzymatic Inhibition | IC50: 3.3 µM | ~28-fold more selective for iNOS over nNOS | [3][4][7][8] |
| 1400W | Synthetic | Enzymatic Inhibition | Kd: ≤ 7 nM; Ki (nNOS): 2 µM, Ki (eNOS): 50 µM | >5000-fold selective for iNOS over eNOS | [9][10][11][12] |
Experimental Protocols
Determination of Nitric Oxide Production in Macrophages (Griess Assay)
This protocol is widely used to indirectly measure iNOS activity by quantifying nitrite, a stable and water-soluble breakdown product of NO.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 105 cells/mL and incubate for 24 hours.[13]
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL), to the cell culture medium.
-
Incubate the plates for an additional 24 hours.[14]
b. Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
In a separate 96-well plate, mix equal volumes of the supernatant and Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[13][14]
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
iNOS Enzymatic Activity Assay
This protocol directly measures the activity of the iNOS enzyme, typically in cell lysates or with purified enzyme.
a. Preparation of Cell Lysates:
-
Culture and treat cells as described in the Griess assay protocol to induce iNOS expression.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the iNOS enzyme.[15]
b. Enzymatic Reaction:
-
In a reaction tube, combine the cell lysate (or purified iNOS), a reaction buffer containing L-arginine (the substrate), and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.[2]
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).[2]
c. Detection of iNOS Activity:
-
Radiometric Assay: Use radiolabeled L-arginine (e.g., [3H]L-arginine) and measure the formation of radiolabeled L-citrulline.[2]
-
Colorimetric/Fluorometric Assay: Measure the production of NO indirectly through the Griess reagent or a fluorescent probe that reacts with NO.[15][16]
-
NADPH Consumption: Monitor the decrease in NADPH absorbance at 340 nm.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: iNOS induction and inhibition pathway.
Caption: Experimental workflow for iNOS inhibition assays.
Conclusion
The available evidence suggests that compounds from Paederia scandens, including the related compound paederoside, can modulate the iNOS pathway by reducing iNOS activity in cellular models and inhibiting the production of nitric oxide. However, to fully validate the inhibitory effect of this compound on iNOS activity, further studies employing direct enzymatic assays are necessary to determine its IC50 or Ki value. Such data would enable a more direct and quantitative comparison with other well-characterized iNOS inhibitors like 1400W and L-NIL, which exhibit high potency and selectivity. This would be a critical step in assessing the therapeutic potential of this compound as a direct iNOS inhibitor for the treatment of inflammatory conditions.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1400W 2HCl | NOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. 1400W dihydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 12. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 5.6. Griess Reagent Assay [bio-protocol.org]
- 15. abcam.com [abcam.com]
- 16. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Reproducibility of Antinociceptive Effects of Paederosidic Acid and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of the antinociceptive effects of Paederosidic acid and its derivatives, this compound Methyl Ester (PAME) and a dimer of this compound and this compound methyl ester (DPAPAME). Drawing on available experimental data, this document compares their efficacy, outlines the experimental protocols used for their evaluation, and explores their proposed mechanism of action.
Comparative Analysis of Antinociceptive Effects
The antinociceptive properties of this compound derivatives have been investigated in several preclinical studies, primarily utilizing mouse models of pain. The data presented below summarizes the quantitative results from key studies to facilitate a comparison of their efficacy.
| Compound | Test Model | Doses (mg/kg, i.p.) | Positive Control | Key Findings | Reference |
| PAME | Acetic Acid-Induced Writhing | 20, 40, 60 | - | Significant inhibition of writhing response at all doses. | [1] |
| Formalin Test (Subplantar) | 20, 40, 60 | Morphine (10 mg/kg, s.c.) | Significant inhibition in both early and late phases. | [1] | |
| Capsaicin-Induced Nociception | 20, 40, 60 | - | Significant inhibition of nociceptive response. | [1] | |
| Hot Plate Test | 20, 40, 60 | Morphine (10 mg/kg, s.c.) | Significant increase in pain threshold. | [1] | |
| Tail-Flick Test | 20, 40, 60 | Morphine (10 mg/kg, s.c.) | Significant increase in latency. | [1] | |
| DPAPAME | Formalin Test (Subplantar) | 10, 20, 40 | Morphine (10 mg/kg, s.c.) | Significant inhibition of pain response in both early and late phases at 20 and 40 mg/kg.[2] | [2] |
| Hot Plate Test | 10, 20, 40 | Morphine (10 mg/kg, s.c.) | Significant increase in pain threshold at 40 mg/kg.[2] | [2] |
Observations on Reproducibility:
While direct studies on the reproducibility of this compound's antinociceptive effects are limited, the available data on its derivatives, PAME and DPAPAME, show a consistent pattern of antinociceptive activity across different pain models. Both compounds demonstrate efficacy in chemical- and thermal-induced pain models, suggesting a robust analgesic profile. However, the studies were conducted by different research groups and on slightly different chemical entities, highlighting the need for further research to establish direct reproducibility for a single compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of PAME and DPAPAME.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral antinociceptive activity.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Mice are pre-treated with PAME (20, 40, or 60 mg/kg, i.p.) or vehicle.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is administered intraperitoneally.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.
-
-
Endpoint: A significant reduction in the number of writhes compared to the vehicle-treated group indicates antinociceptive activity.
Formalin Test
This model assesses both neurogenic (early phase) and inflammatory (late phase) pain.
-
Animal Model: Male ICR mice.
-
Procedure:
-
Mice are pre-treated with the test compound (PAME or DPAPAME at specified doses, i.p.) or vehicle. A positive control, such as morphine, is also used.[2]
-
After 30 minutes, 20 μL of 5% formalin is injected into the subplantar surface of the right hind paw.[2]
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).[2]
-
-
Endpoint: Inhibition of licking time in the early phase suggests a central analgesic effect, while inhibition in the late phase points to an anti-inflammatory mechanism. Central analgesics can inhibit both phases.[2]
Hot Plate Test
This is a thermal nociception model used to evaluate central antinociceptive activity.
-
Animal Model: Male ICR mice.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 54 ± 0.5°C).[2]
-
The latency to the first sign of a nociceptive response (e.g., licking of the hind paw or jumping) is recorded as the baseline. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.[2]
-
Mice are treated with the test compound (PAME or DPAPAME at specified doses, i.p.), vehicle, or a positive control like morphine.[2]
-
The latency is measured again at various time points after drug administration.
-
-
Endpoint: A significant increase in the latency period compared to the baseline and vehicle-treated group indicates a central analgesic effect.[2]
Proposed Signaling Pathway
The antinociceptive effects of this compound derivatives are proposed to be mediated through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-ATP-sensitive potassium (K-ATP) channel pathway. The activity is notably independent of the opioid system.[1][2]
Caption: Proposed signaling pathway for the antinociceptive effects of this compound derivatives.
Experimental Workflow for Evaluating Antinociceptive Activity
The logical flow of experiments to characterize the antinociceptive properties of a compound like this compound is depicted below.
Caption: A typical experimental workflow for characterizing a novel antinociceptive compound.
Conclusion
The available evidence suggests that this compound derivatives, specifically PAME and DPAPAME, are effective antinociceptive agents in preclinical models. The consistency of findings across different pain modalities and between the two related compounds indicates a reproducible pharmacological effect. The proposed mechanism of action via the NO-cGMP-K-ATP channel pathway provides a clear direction for further investigation and drug development. To definitively establish reproducibility, future studies should focus on replicating the antinociceptive effects of a single, purified compound (such as this compound itself) across multiple independent laboratories. Further research into the structure-activity relationship of this compound and its analogs could also lead to the development of more potent and selective non-opioid analgesics.
References
- 1. Antinociceptive activity of this compound Methyl Ester (PAME) from the n-butanol fraction of Paederia scandens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible Mechanism Involved in the Antinociceptive Activity of Dimer of this compound and this compound Methyl Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Paederosidic Acid: A Comparative Analysis of its Anti-inflammatory Activity Among Natural Iridoid Glycosides
For Immediate Release
A comprehensive review of scientific literature reveals that paederosidic acid, a natural iridoid glycoside, demonstrates significant anti-inflammatory properties, positioning it as a noteworthy compound for further investigation in drug development. This guide provides a comparative analysis of this compound's activity against other well-known natural iridoid glycosides—asperuloside, aucubin, and geniposide—with a focus on their shared mechanism of inhibiting the NF-κB signaling pathway.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of iridoid glycosides is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells stimulated with bacterial lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While a direct head-to-head comparison in a single study is not available, the following table summarizes the reported IC50 values for NO inhibition from various studies. It is important to note that variations in experimental conditions can influence IC50 values.
| Iridoid Glycoside | IC50 for Nitric Oxide (NO) Inhibition (μM) | Cell Line | Notes |
| This compound | 15.30[1][2][3][4][5][6] | RAW 264.7 Macrophages | Identified as "compound 6" in a study on iridoids from Paederia scandens. |
| Asperuloside | Dose-dependent reduction, specific IC50 not provided | RAW 264.7 Macrophages | Exhibited significant reduction of NO at concentrations of 40, 80, and 160 μg/mL. |
| Aucubin | 9.2 (for hydrolyzed aucubin's TNF-α inhibition) | RAW 264.7 Macrophages | The aglycone form (hydrolyzed) was more potent in inhibiting TNF-α, another key inflammatory cytokine. |
| Geniposide | Dose-dependent reduction, specific IC50 not provided | Murine Macrophages | Shown to significantly inhibit NO production. |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A common mechanistic thread among this compound, asperuloside, aucubin, and geniposide is their ability to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Under inflammatory conditions, such as those induced by LPS, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).
These iridoid glycosides interfere with this pathway, preventing the translocation of NF-κB into the nucleus and thereby downregulating the expression of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Experimental Protocols
The evaluation of the anti-inflammatory activity of these iridoid glycosides typically involves standardized in vitro assays. Below is a representative experimental protocol based on the methodologies described in the cited literature.
Caption: A typical experimental workflow for assessing anti-inflammatory activity.
Key Methodological Steps:
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: The cells are pre-treated with varying concentrations of the test iridoid glycoside (e.g., this compound) for a specific duration, typically 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are then incubated for a period, often 24 hours, to allow for the production of inflammatory mediators.
-
Measurement of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the culture supernatant is quantified using the Griess assay.
-
Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: To investigate the mechanism of action, cell lysates are analyzed by Western blotting to determine the expression levels of key proteins in the inflammatory signaling pathway, such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p65, IκBα).
Conclusion
This compound exhibits potent anti-inflammatory activity, comparable to other well-studied iridoid glycosides. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, is a common feature among this class of natural products. The quantitative data, while derived from separate studies, underscores the therapeutic potential of this compound and warrants further direct comparative investigations to establish a definitive potency ranking against other iridoids. Such studies will be crucial for advancing the development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling [frontiersin.org]
Unveiling the Potential of Paederosidic Acid: A Comparative Guide to its Influence on Brain GABA Levels
For researchers, scientists, and professionals in drug development, the quest for novel compounds that can modulate neurotransmitter systems is a perpetual frontier. One such compound of emerging interest is Paederosidic acid, a natural product that has demonstrated potential in influencing the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This guide provides a comprehensive comparison of this compound's effects on GABA levels with established alternatives, supported by experimental data and detailed protocols to facilitate further research and development.
This compound and Its Impact on the GABAergic System
Recent preclinical studies have illuminated the neuropharmacological activity of this compound, positioning it as a promising candidate for conditions associated with GABAergic dysfunction, such as epilepsy. Research indicates that this compound exerts its effects by significantly increasing the concentration of GABA in the brain.[1] This is accompanied by a corresponding decrease in the excitatory neurotransmitter, glutamic acid, suggesting a dual action in balancing neuronal excitability.[1]
A key mechanism underlying this GABAergic enhancement is the upregulation of Glutamic Acid Decarboxylase 65 (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[1] By boosting the expression of GAD65, this compound effectively increases the brain's capacity to produce GABA, thereby enhancing inhibitory neurotransmission.
Comparative Analysis: this compound vs. Established GABA-Modulating Agents
To contextualize the potential of this compound, it is essential to compare its effects with well-established drugs that target the GABAergic system, namely Diazepam and Valproic Acid.
| Compound | Mechanism of Action | Reported Effect on Brain GABA Levels | Key Experimental Findings |
| This compound | Upregulates GAD65 expression, leading to increased GABA synthesis. | Significant increase in brain GABA levels and decrease in glutamic acid.[1] | Demonstrates anticonvulsant and sedative effects in animal models.[1] |
| Diazepam | Positive allosteric modulator of the GABA-A receptor, enhancing the effect of existing GABA. | Does not directly increase overall GABA concentration but enhances GABAergic signaling. | Effective as an anxiolytic, anticonvulsant, and sedative. Tolerance and dependence are notable limitations.[2] |
| Valproic Acid | Multiple mechanisms, including inhibition of GABA transaminase (the enzyme that breaks down GABA) and effects on voltage-gated sodium channels. | Increases GABA levels by inhibiting its degradation. | Broad-spectrum anticonvulsant used in the treatment of various seizure types.[3][4] |
Experimental Protocols: A Guide for In Vivo and In Vitro Assessment
Reproducibility and cross-validation are cornerstones of scientific advancement. To this end, we provide detailed methodologies for key experiments relevant to the study of this compound and its alternatives.
Measurement of Brain GABA Levels in Mice using MEGA-PRESS
Magnetic Resonance Spectroscopy (MRS) with the MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is a non-invasive technique for in vivo quantification of GABA in the brain.
Experimental Workflow:
Protocol Details:
-
Animal Preparation: Male ICR mice are anesthetized with isoflurane. The animal is then placed in a stereotaxic frame compatible with the MRI scanner to ensure stable head positioning.
-
MRS Acquisition: A 9.4T MRI scanner is used. A volume of interest (VOI) is positioned in the brain region of interest (e.g., hippocampus or cortex). Magnetic field homogeneity is optimized through shimming. The MEGA-PRESS sequence is then applied to acquire GABA-edited spectra.
-
Data Processing: The acquired spectra are processed using software such as LCModel. GABA concentrations are quantified relative to an internal reference, typically water or creatine (Cr).
Western Blot for GAD65 Expression
This technique is used to quantify the amount of GAD65 protein in brain tissue.
Experimental Workflow:
Protocol Details:
-
Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors. The protein concentration of the lysate is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for GAD65, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Signaling Pathways: The GABAergic Cascade
The synthesis and release of GABA are tightly regulated processes. This compound appears to intervene at a critical step in this pathway.
This diagram illustrates the conversion of glutamate to GABA by GAD65. The newly synthesized GABA is then packaged into synaptic vesicles and released into the synaptic cleft to bind to postsynaptic GABA-A receptors, leading to neuronal inhibition. This compound is hypothesized to enhance this pathway by increasing the expression of GAD65.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of the GABAergic system. Its mechanism of action, centered on the upregulation of the key GABA-synthesizing enzyme GAD65, distinguishes it from many existing GABAergic drugs. While direct, quantitative comparative studies with established drugs like Diazepam and Valproic acid are still needed to fully elucidate its therapeutic potential and relative efficacy, the initial findings are promising. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and validate the effects of this compound, paving the way for potential new therapeutic strategies for a range of neurological and psychiatric disorders. Future research should focus on obtaining precise quantitative data on the dose-dependent effects of this compound on brain GABA levels and GAD65 expression, as well as conducting head-to-head comparative efficacy and safety studies against current standards of care.
References
- 1. Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to anticonvulsant effects of diazepam, clonazepam, and clobazam in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moving beyond sodium valproate: choosing the right anti-epileptic drug in children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Paederosidic Acid and Valproate in Maximal Electroshock Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of paederosidic acid and the established anti-epileptic drug, valproate, with a focus on their performance in the maximal electroshock (MES) seizure model. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound, a natural iridoid glycoside, has demonstrated significant anticonvulsant activity in preclinical maximal electroshock (MES) models, a widely accepted screening tool for drugs effective against generalized tonic-clonic seizures. Its mechanism appears to be centered on enhancing GABAergic inhibition and reducing glutamatergic excitation. Valproate, a cornerstone in epilepsy treatment, exhibits a broad spectrum of anticonvulsant action through multiple mechanisms, including GABAergic modulation and blockade of voltage-gated sodium channels. While direct comparative studies are limited, this guide consolidates available data to facilitate an evidence-based assessment of their respective profiles.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and valproate from studies utilizing the maximal electroshock seizure model and neurotoxicity assays in mice.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Doses Tested (i.p.) | Median Effective Dose (ED50) (i.p.) | Anticonvulsant Effect |
| This compound | 5, 10, 20, and 40 mg/kg | Not Reported | Showed significant anticonvulsant effects at the tested doses.[1] |
| Valproate | 200 - 300 mg/kg | 196 mg/kg | Dose-dependent reduction in MES-induced seizures. |
| Valproate | Not Specified | 189 - 255 mg/kg | Clear antielectroshock action. |
| Valproate | Not Specified | 256.1 mg/kg | Effective in MES test. |
Note: ED50 values for valproate can vary between studies due to differences in experimental protocols and animal strains.
Table 2: Acute Neurotoxicity in Mice
| Compound | Assay | Median Toxic Dose (TD50) (i.p.) |
| This compound | Not Reported | Not Reported |
| Valproate | Chimney Test | 363 - 512 mg/kg |
| Valproate | Rotarod Test | Not explicitly reported, but used in neurotoxicity assessments. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for assessing the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus.
Apparatus:
-
An electroshock device capable of delivering a constant alternating current.
-
Corneal or ear-clip electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound (e.g., this compound, valproate) or vehicle control via a specified route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time to allow for drug absorption and distribution, a maximal electrical stimulus is delivered through the electrodes. For mice, a common stimulus is 50 mA of a 60 Hz alternating current for 0.2 seconds.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is characterized by the rigid extension of the hindlimbs.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.
Rotarod Test for Neurotoxicity
The rotarod test is a widely used method to assess motor coordination and potential neurological deficits or neurotoxicity induced by a test compound.
Objective: To evaluate the effect of a compound on motor coordination and balance.
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Animals are trained to walk on the rotating rod at a constant or accelerating speed.
-
After administration of the test compound or vehicle, the animals are placed back on the rotarod at set intervals.
-
The latency to fall off the rotating rod is recorded for each animal. A decrease in the time spent on the rod compared to baseline or vehicle-treated animals indicates impaired motor coordination.
-
The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test (fall off the rod), can be determined.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound.
Caption: Multifaceted mechanism of valproate.
Experimental Workflow
Caption: MES experimental workflow.
References
Comparative Analysis of Paederosidic Acid Content in Paederia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Paederosidic acid content in different Paederia species, supported by available scientific literature. This document summarizes the current knowledge on the distribution of this bioactive iridoid glycoside and outlines the experimental methodologies for its quantification.
Introduction to this compound in Paederia
This compound is a significant iridoid glycoside found in plants of the genus Paederia, notably in Paederia scandens and Paederia foetida.[1][2] Iridoid glycosides are a class of secondary metabolites known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This compound, in particular, is a subject of growing interest within the scientific community for its potential therapeutic applications. This guide aims to provide a comparative analysis of this compound content across different Paederia species based on existing research, offering a valuable resource for phytochemical and pharmacological studies.
Quantitative Comparison of this compound
Direct comparative studies providing a side-by-side quantitative analysis of this compound in various Paederia species are limited in the currently available literature. However, numerous studies have confirmed the presence of this compound in both Paederia scandens and Paederia foetida through advanced analytical techniques. The table below summarizes the presence of this compound and the analytical methods used for its detection in these two prominent species.
| Species | Presence of this compound | Analytical Method(s) Used for Identification/Quantification | Reference(s) |
| Paederia scandens | Present | High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) | [3][4][5][6][7][8] |
| Paederia foetida | Present | High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) | [1][2][9][10][11] |
While specific concentrations vary depending on factors such as geographical origin, plant part, and extraction method, the consistent detection of this compound underscores its importance as a chemical marker for these species.
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of this compound from Paederia species, synthesized from various scientific publications.
Extraction of this compound
A robust extraction method is crucial for the accurate quantification of this compound. The following protocol is a generalized procedure based on common practices in phytochemical analysis.
a. Sample Preparation:
-
Collect fresh plant material (leaves, stems, or roots) of the desired Paederia species.
-
Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the plant material in the shade or using a freeze-dryer to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
b. Extraction Procedure:
-
Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent. Methanol or ethanol are commonly used for the extraction of iridoid glycosides. The solvent-to-sample ratio can vary, but a common starting point is 10:1 (v/w).
-
Extraction Conditions: The extraction is typically carried out at room temperature with constant agitation for a period of 24 to 48 hours. To improve extraction efficiency, the process can be repeated multiple times with fresh solvent.
-
Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of this compound.
a. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to different concentrations to construct a calibration curve.
-
Sample Solution: Accurately weigh a specific amount of the crude extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
b. Chromatographic Conditions (General Example):
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for better separation. A typical mobile phase consists of a mixture of (A) acetonitrile and (B) water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient program can be optimized as needed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength for this compound is generally set in the range of 230-240 nm.
-
Injection Volume: A standard injection volume is 10-20 µL.
c. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The content is typically expressed as milligrams per gram (mg/g) of the dry weight of the plant material.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative analysis of this compound in Paederia species.
Caption: Experimental workflow for this compound analysis.
Signaling Pathways
While this guide focuses on the comparative analysis of this compound content, it is noteworthy that iridoid glycosides from Paederia scandens have been reported to exert anti-inflammatory effects through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. Further research into the specific mechanisms of action of this compound is warranted.
Conclusion
References
- 1. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Analyses of the iridoid glucoside dimers in Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC/Q-TOF-MS analysis of iridoid glycosides an metabolites in rat plasma after oral administration of <i>Paederia scandens</i> extracts [cjnmcpu.com]
- 5. UPLC/Q-TOF-MS analysis of iridoid glycosides and metabolites in rat plasma after oral administration of Paederia scandens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An integration of UPLC-Q-TOF/MS and chemometrics analysis for the holistic quality evaluation of different geographical Paederia scandens. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Paederosidic Acid and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of neuroscience research, driven by the rising prevalence of neurodegenerative diseases. This guide provides a comparative analysis of Paederosidic acid against other well-documented neuroprotective compounds: Curcumin, Resveratrol, and Ferulic acid. We present available experimental data to objectively evaluate their performance, detail the methodologies of key experiments, and visualize the complex signaling pathways involved.
Quantitative Data Comparison
The following tables summarize the neuroprotective effects of this compound and the comparator compounds. It is important to note that the experimental conditions, such as cell lines, neurotoxin concentrations, and compound dosages, may vary across studies, which should be considered when making direct comparisons.
Table 1: Effect on Neuronal Cell Viability in Rotenone-Induced Neurotoxicity Models
| Compound | Cell Line | Rotenone Concentration | Compound Concentration | % Increase in Cell Viability (compared to Rotenone-treated) | Reference |
| Paederoside | N2A | 20 nM | 10 µM | Marked enhancement | [1] |
| Demethoxycurcumin (Curcumin derivative) | SH-SY5Y | 100 nM | 50 nM | ~86% | [2] |
| Resveratrol | SH-SY5Y | 1 µM | 25 µM | Significant rescue of damaged cells | [3] |
| Ferulic acid | Data not available in a comparable in vitro rotenone model |
Table 2: Modulation of Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)
| Compound | Cell Line | Rotenone Concentration | Compound Concentration | % Reduction in NO Production | % Reduction in iNOS Activity | Reference |
| Paederoside | N2A | 20 nM | 10 µM | 53.3% | Not Assessed | [4] |
| Paederoside | BV-2 | Not specified | Not specified | 28.2% | 37.9% | [4] |
| Curcumin | Not directly quantified in a comparable model | Reduces iNOS expression | Not directly quantified | [5] | ||
| Resveratrol | Not directly quantified in a comparable model | |||||
| Ferulic acid | Rat Striatum (in vivo) | 2.5 mg/kg | 50 mg/kg | Not directly quantified | 28.41% reduction in iNOS expression | [5] |
Table 3: Effects on Neurotransmitter Levels (in vivo)
| Compound | Animal Model | Effect on GABA | Effect on Glutamate | Reference |
| This compound | Mice | Increased | Decreased | [1] |
| Curcumin | Not directly quantified in a comparable model | |||
| Resveratrol | Not directly quantified in a comparable model | |||
| Ferulic acid | Not directly quantified in a comparable model |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: Targeting the NF-κB/NO Pathway
This compound primarily exerts its neuroprotective effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. In neuroinflammatory conditions, the activation of NF-κB leads to the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which in turn produces excessive nitric oxide (NO), a key mediator of neuronal damage. This compound inhibits this cascade, reducing NO production and subsequent neurotoxicity.[4] Additionally, it has been shown to modulate the levels of the neurotransmitters GABA (inhibitory) and glutamate (excitatory) in the brain, suggesting a role in maintaining neuronal excitability balance.[1]
This compound's Mechanism via NF-κB Pathway Inhibition.
Curcumin: A Multi-Targeting Anti-Inflammatory and Antioxidant Agent
Curcumin, the active component of turmeric, is a well-known neuroprotective agent with pleiotropic effects. Similar to this compound, it potently inhibits the NF-κB signaling pathway, thereby reducing the expression of iNOS and other pro-inflammatory mediators.[2] Furthermore, curcumin is a powerful antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.
References
- 1. Protective effects of paederoside in rotenone-induced cellular models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Paederosidic Acid and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antioxidant capabilities of Paederosidic acid, an iridoid glucoside found in plants of the Paederia genus, in comparison to Trolox, a water-soluble analog of vitamin E widely used as a standard for antioxidant capacity. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a thorough comparative perspective.
Disclaimer: Direct experimental data on the antioxidant activity of isolated this compound is limited in the current body of scientific literature. Therefore, this comparison relies on data from extracts of Paederia species, which contain this compound among other compounds, and theoretical studies. The presented values for these extracts may not be fully representative of the antioxidant potential of pure this compound.
Data Presentation: A Comparative Overview
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available IC50 values for extracts of Paederia foetida and the standard antioxidant, Trolox, from various studies.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Source |
| Paederia foetida Leaf Extract Fraction | DPPH | 10.94 ± 2.67 | [1] |
| ABTS | 50.04 ± 0.48 | [1] | |
| Paederia foetida Leaf Extract | DPPH | 98.13 | [2] |
| Trolox | DPPH | ~3.7 - 6.3 | [3][4] |
| ABTS | ~2.9 | [3] |
Note: The variability in Trolox IC50 values can be attributed to differences in experimental conditions across studies.
A theoretical in silico study on feruloylmonotropeins, compounds structurally related to this compound from Paederia scandens, predicted a high hydroperoxyl radical scavenging activity in polar environments, suggesting it could be a better antioxidant than Trolox. However, this is a computational prediction and awaits experimental verification.
Experimental Protocols
Standard in vitro assays used to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (this compound or Trolox) is prepared in a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with a volume of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ is reduced, and the change in absorbance is measured.
Procedure:
-
Generation of ABTS•+: A solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to form the radical cation.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at approximately 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is observed as a color change to a blue complex, and the absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction: A small volume of the sample solution is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at a wavelength of around 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant like Trolox or FeSO₄. The results are often expressed as Trolox equivalents (TE).
Mandatory Visualization
Signaling Pathways
Antioxidants can exert their effects through various cellular signaling pathways. Two key pathways involved in the response to oxidative stress are the Nrf2/ARE and PI3K/Akt pathways.
Caption: The Nrf2/ARE signaling pathway in response to oxidative stress.
Caption: The PI3K/Akt signaling pathway and its role in oxidative stress.
Experimental Workflow
The general workflow for in vitro antioxidant assays follows a standardized procedure from sample preparation to data analysis.
References
Safety Operating Guide
Proper Disposal of Paederosidic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Paederosidic acid, a bioactive iridoid glycoside. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on general principles of laboratory safety, the known biological activity of the compound, and standard practices for the disposal of similar chemical substances.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
This compound Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and potential behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₁₂S | PubChem |
| Molecular Weight | 464.4 g/mol | PubChem |
| Appearance | White to light-colored powder | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemicalBook |
Step-by-Step Disposal Procedures
Given that this compound has demonstrated significant anti-tumor, anticonvulsant, and sedative effects, it must be treated as a biologically active and potentially hazardous compound. Therefore, direct disposal into the sanitary sewer system or general waste is strictly prohibited.
Step 1: Neutralization and Deactivation (Recommended for Dilute Solutions)
Step 2: Segregation and Collection of Waste
All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused or expired solid this compound, contaminated filter paper, and any disposable labware (e.g., weighing boats, pipette tips).
-
Liquid Waste: Concentrated solutions of this compound, as well as solvents used for extraction, purification, or reaction that have come into contact with the compound. This includes solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
-
Contaminated PPE: Used gloves, disposable lab coats, or any other PPE that is contaminated with this compound.
All waste streams should be collected in separate, clearly labeled, and chemically resistant containers. The labels should prominently display "Hazardous Waste," "this compound Waste," and the primary solvent(s) present in the liquid waste.
Step 3: Storage of Hazardous Waste
The collected hazardous waste containers must be sealed tightly and stored in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible chemicals and sources of ignition. Follow all institutional and local regulations for the storage of hazardous chemical waste.
Step 4: Professional Disposal
The final and most critical step is the disposal of the collected hazardous waste through a licensed and certified hazardous waste disposal company. Do not attempt to incinerate or dispose of the waste through any other means. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with qualified vendors for this purpose. Provide the disposal company with all available information about the waste, including the presence of this compound and any solvents.
Experimental Protocols
Currently, there are no universally cited, standardized experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting. It is imperative to consult and adhere to your institution's specific waste disposal guidelines and to contact your EHS office for any uncertainties.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.
Caption: A flowchart outlining the proper waste management workflow for this compound.
References
Essential Safety and Logistical Information for Handling Paederosidic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Paederosidic acid. As a biologically active compound with potential therapeutic applications, including anticonvulsant, sedative, and anti-inflammatory effects, it is imperative to handle this substance with the appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.[1][2]
Potential Hazards
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. This is based on general best practices for handling chemical and biologically active compounds in a laboratory setting.[3][4][5][6]
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5] | To protect against splashes and airborne particles entering the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat.[4][5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling larger quantities, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound.
1. Pre-Operational Checks:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Confirm that all necessary PPE is available and in good condition.
-
Review the experimental protocol and have all necessary equipment and reagents ready.
2. Handling Procedure (for a solid compound):
-
Don the appropriate PPE as outlined in the table above.
-
Weigh the desired amount of this compound in a chemical fume hood to minimize inhalation exposure.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Handle all solutions containing this compound with care to prevent spills.
3. Post-Operational Cleanup:
-
Decontaminate all surfaces that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.
-
Wipe down the work area in the chemical fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Unused Compound: Unwanted or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[9]
The following diagram illustrates the workflow for the safe handling of this compound.
References
- 1. Anticonvulsant and sedative effects of this compound isolated from Paederia scandens (Lour.) Merrill. in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protect bone mass in lipopolysaccharide-treated rats by reducing oxidative stress and inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
